1-(3-nitrophenyl)piperazine Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12;/h1-3,8,11H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSNUZGFRTULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375059 | |
| Record name | 1-(3-nitrophenyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294210-79-0 | |
| Record name | 1-(3-nitrophenyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 294210-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 1-(3-nitrophenyl)piperazine Hydrochloride in Common Laboratory Solvents
Introduction: Understanding the Significance of Solubility in Research and Development
In the landscape of scientific research and drug development, the solubility of a compound is a critical physicochemical property that governs its behavior in various experimental and physiological systems. For a molecule like 1-(3-nitrophenyl)piperazine hydrochloride, a versatile building block in medicinal chemistry and material science, a thorough understanding of its solubility profile is paramount.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common laboratory solvents. We will delve into the fundamental principles that dictate solubility and present detailed, field-proven methodologies for its accurate measurement, empowering researchers to generate reliable and reproducible data.
This compound, with the chemical formula C₁₀H₁₃N₃O₂·HCl and a molecular weight of approximately 243.69 g/mol , is a stable solid with a high melting point exceeding 230°C.[2][3] Its structure, featuring a nitrophenyl group and a piperazine ring, provides a unique combination of polarity and potential for hydrogen bonding, which significantly influences its interaction with different solvents.[1]
Theoretical Framework: The Energetics of Dissolution
The process of dissolving a solid in a liquid is a complex interplay of energetic factors. The overarching principle can be summarized by the adage "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] However, a more quantitative understanding requires consideration of the thermodynamics of dissolution, primarily the balance between lattice energy and hydration (or solvation) energy.[5][6]
-
Crystal Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the solid solute, in this case, this compound.[5][6] A higher lattice energy corresponds to stronger intermolecular forces within the crystal, making it more difficult to dissolve.[5][7]
-
Solvation Energy: This is the energy released when the individual ions or molecules of the solute are surrounded and stabilized by solvent molecules.[5] In aqueous solutions, this is referred to as hydration energy.[8] If the solvation energy is greater than or comparable to the lattice energy, the compound is likely to be soluble.[8]
The solubility of ionizable compounds like this compound is also profoundly influenced by the pH of the solvent, particularly in aqueous media.[9] The piperazine moiety contains basic nitrogen atoms that can be protonated or deprotonated depending on the pH, altering the overall charge and polarity of the molecule and, consequently, its solubility.
Qualitative Solubility Profile of this compound
While specific quantitative data for this compound is not extensively reported in publicly available literature, we can infer a general qualitative solubility profile based on its chemical structure and the principles of "like dissolves like."
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): As a hydrochloride salt, the compound is ionic and is expected to exhibit some degree of solubility in polar protic solvents that can effectively solvate the ions through hydrogen bonding and dipole-dipole interactions. The presence of the piperazine nitrogen atoms and the nitro group also contributes to its polarity. Piperazine itself is highly soluble in water.[10][11]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetonitrile): These solvents are also polar and can engage in dipole-dipole interactions, potentially leading to some solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in nonpolar solvents is expected to be low due to the significant mismatch in polarity between the ionic salt and the nonpolar solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may exhibit some capacity to dissolve the compound, although likely less than highly polar solvents.
It is crucial to emphasize that these are general predictions. The actual quantitative solubility must be determined experimentally.
Data Presentation: A Template for Experimental Findings
To facilitate a systematic approach to documenting the solubility of this compound, we recommend the use of a structured data table. This allows for easy comparison of solubility across different solvents and conditions.
| Solvent | Temperature (°C) | Method Used | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 25 | Equilibrium Solubility | |||
| Methanol | 25 | Equilibrium Solubility | |||
| Ethanol | 25 | Equilibrium Solubility | |||
| Isopropanol | 25 | Equilibrium Solubility | |||
| Dichloromethane | 25 | Equilibrium Solubility | |||
| Chloroform | 25 | Equilibrium Solubility | |||
| Diethyl Ether | 25 | Equilibrium Solubility | |||
| Tetrahydrofuran | 25 | Equilibrium Solubility | |||
| Hexane | 25 | Equilibrium Solubility | |||
| Toluene | 25 | Equilibrium Solubility | |||
| Dimethyl Sulfoxide | 25 | Equilibrium Solubility | |||
| Acetonitrile | 25 | Equilibrium Solubility |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound. These protocols are designed to be self-validating systems, ensuring the generation of accurate and reliable data.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.[9] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of the Suspension:
-
Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the suspension for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.[13] Pre-rinsing the filter with a small amount of the saturated solution can help minimize adsorption of the solute onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is essential for accurate quantification.[4]
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Method 2: Solvent Addition Method (Clear Point Determination)
This method is a faster alternative to the equilibrium solubility method and is particularly useful for multicomponent systems.[14][15][16] It involves adding a solvent to a known amount of solute until a clear solution is obtained.
Materials and Equipment:
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance
-
Vial or test tube
-
Magnetic stirrer and stir bar
-
Burette or automated titrator for precise solvent addition
-
Visual observation or a turbidity sensor
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a vial.
-
Add a small, known volume of the solvent to create a suspension.
-
-
Solvent Titration:
-
Clear Point Determination:
-
Carefully observe the suspension for the point at which all the solid has dissolved, and the solution becomes completely clear. This is the "clear point." The use of a light source behind the vial can aid in visual detection.
-
-
Calculation:
-
Record the total volume of solvent added to reach the clear point.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of solute in mg) / (Total volume of solvent in mL)
-
Diagram of the Solvent Addition Workflow:
Caption: Workflow for the solvent addition (clear point) method.
Conclusion: A Foundation for Informed Research
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining a theoretical understanding of the principles of dissolution with robust, step-by-step experimental protocols, researchers are well-equipped to generate the critical solubility data needed to advance their work. The methodologies presented here, when executed with precision and adherence to good laboratory practices, will yield reliable and reproducible results, forming a solid foundation for applications in drug discovery, process chemistry, and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 6. Lattice Energy [chemed.chem.purdue.edu]
- 7. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-(3-nitrophenyl)piperazine Hydrochloride
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(3-nitrophenyl)piperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering not just data, but the underlying scientific principles and experimental considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] Its structure, comprising a nitrophenyl group attached to a piperazine ring, presents a distinct spectroscopic fingerprint. Understanding its NMR and MS characteristics is paramount for reaction monitoring, quality control, and the definitive identification of its derivatives. This guide will provide a detailed, field-proven perspective on acquiring and interpreting this critical data.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is the foundation of its spectral characteristics. The hydrochloride salt form influences both its NMR and MS behavior.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][3] For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as the acidic N-H protons are exchangeable and may not be observed in D₂O.[4] DMSO-d₆ is often preferred for observing exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum of this compound is characterized by signals from the aromatic ring and the piperazine moiety. The protonation of the piperazine nitrogen significantly influences the chemical shifts of the adjacent methylene protons.[5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-2', H-6' | ~7.5 - 7.8 | m | 2H | Aromatic protons ortho to the piperazine nitrogen. |
| H-4' | ~7.9 - 8.1 | t | 1H | Aromatic proton para to the piperazine nitrogen. |
| H-5' | ~7.4 - 7.6 | d | 1H | Aromatic proton meta to the piperazine nitrogen and ortho to the nitro group. |
| Piperazine NH ₂⁺ | ~9.0 - 10.0 | br s | 2H | Acidic protons on the protonated nitrogen. Signal may be broad and its position concentration-dependent. |
| Piperazine CH ₂ (adjacent to N⁺H₂) | ~3.4 - 3.6 | t | 4H | Deshielded due to the adjacent positive charge. |
| Piperazine CH ₂ (adjacent to N-Aryl) | ~3.2 - 3.4 | t | 4H |
Causality in Chemical Shifts: The electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield. The protonation of the piperazine nitrogen creates a positive charge, which strongly deshields the adjacent methylene protons, causing a significant downfield shift compared to the free base.[5]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1' | ~148 - 150 | Aromatic carbon attached to the piperazine nitrogen. |
| C-2' | ~115 - 117 | |
| C-3' | ~149 - 151 | Aromatic carbon attached to the nitro group. |
| C-4' | ~120 - 122 | |
| C-5' | ~130 - 132 | |
| C-6' | ~110 - 112 | |
| Piperazine C H₂ (adjacent to N⁺H₂) | ~45 - 47 | |
| Piperazine C H₂ (adjacent to N-Aryl) | ~48 - 50 |
Trustworthiness of Assignments: The predicted chemical shifts are based on established substituent effects and data from similar arylpiperazine structures.[7][8] These assignments can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.[2][9]
Experimental Protocol: Mass Spectrometry Data Acquisition
Instrumentation and Ionization:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is ideal for analyzing hydrochloride salts.[10]
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or liquid chromatography.
Figure 2: Workflow for Mass Spectrometry Analysis.
Mass Spectrum Data and Interpretation
The ESI mass spectrum of this compound will show the molecular ion of the free base, as the hydrochloride salt dissociates in solution and during the ESI process.[11]
Expected Molecular Ion:
-
[M+H]⁺: The protonated molecule of the free base, 1-(3-nitrophenyl)piperazine, will be observed.
-
Molecular Formula of free base: C₁₀H₁₃N₃O₂
-
Monoisotopic Mass of free base: 207.1008 g/mol
-
Expected m/z: 208.1086
-
Fragmentation Analysis: The fragmentation pattern of arylpiperazines is well-characterized and primarily involves cleavage of the piperazine ring and the bond between the piperazine nitrogen and the aromatic ring.[12][13]
| m/z | Proposed Fragment | Notes |
| 208 | [M+H]⁺ | Molecular ion of the free base. |
| 178 | [M+H - NO]⁺ | Loss of nitric oxide. |
| 162 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide. |
| 135 | [C₆H₄NO₂]⁺ | Cleavage of the N-aryl bond. |
| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment. |
digraph "fragmentation" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];M [label="[M+H]⁺\nm/z = 208"]; F1 [label="[M+H - NO]⁺\nm/z = 178"]; F2 [label="[M+H - NO₂]⁺\nm/z = 162"]; F3 [label="[C₆H₄NO₂]⁺\nm/z = 135"]; F4 [label="[C₄H₁₀N₂]⁺\nm/z = 86"];
M -> F1 [label="-NO"]; M -> F2 [label="-NO₂"]; M -> F3 [label="N-Aryl Cleavage"]; M -> F4 [label="Piperazine Ring Opening"]; }
Figure 3: Proposed Fragmentation Pathway.
Conclusion
The NMR and mass spectrometry data for this compound are highly informative and allow for its unambiguous identification. The ¹H and ¹³C NMR spectra reveal the key structural features of the aromatic and piperazine rings, with the hydrochloride salt causing a characteristic deshielding of the piperazine protons. The ESI mass spectrum confirms the molecular weight of the free base and displays a predictable fragmentation pattern dominated by cleavage of the piperazine ring and the N-aryl bond. This comprehensive spectroscopic analysis serves as a reliable reference for researchers working with this important chemical intermediate.
References
- 1. microbenotes.com [microbenotes.com]
- 2. compoundchem.com [compoundchem.com]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3-nitrophenyl)piperazine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-nitrophenyl)piperazine hydrochloride is a chemical entity primarily recognized as a versatile intermediate in synthetic chemistry.[1][2] However, its core structure, the arylpiperazine moiety, is a ubiquitous and highly privileged scaffold in modern neuropharmacology, forming the backbone of numerous approved drugs targeting central nervous system (CNS) disorders.[3][4] This guide moves beyond its current application as a synthetic building block to explore its latent potential as a pharmacologically active agent. By examining the extensive pharmacology of structurally related arylpiperazines, we delineate a rational, evidence-based roadmap for identifying and validating its putative therapeutic targets. This document provides both a comprehensive theoretical framework based on structural analogy and a practical, actionable set of experimental protocols for researchers aiming to unlock the therapeutic promise of this compound.
Part 1: The Arylpiperazine Scaffold: A Privileged Gateway to CNS Targets
The therapeutic versatility of the arylpiperazine scaffold is well-established. Its derivatives have been successfully developed as antipsychotics (aripiprazole), antidepressants (vortioxetine), and anxiolytics (buspirone), among other applications.[3][4] This success stems from the scaffold's ability to be chemically modified to achieve specific affinity and efficacy profiles at a range of monoamine G protein-coupled receptors (GPCRs), primarily within the serotonin (5-HT) and dopamine (D) systems.[4] The piperazine ring, with its two nitrogen atoms, provides a key structural element for interacting with these receptors, while the aromatic ring (the 'aryl' component) can be substituted to fine-tune selectivity and potency.[5] The presence of a nitrophenyl group in 1-(3-nitrophenyl)piperazine suggests specific electronic and steric properties that warrant a thorough investigation into its potential interactions with these well-validated CNS targets.
Part 2: Putative Therapeutic Targets Based on Structural Analogy and Pharmacophore Analysis
While direct pharmacological data for this compound is not extensively published, a robust hypothesis for its potential targets can be constructed by analyzing structurally similar compounds. The primary candidates are receptors within the serotonergic, dopaminergic, and adrenergic systems.
Serotonin (5-HT) Receptor Systems
Arylpiperazines are renowned for their promiscuity and potency across various 5-HT receptor subtypes. This class of compounds often exhibits complex binding profiles, which can be therapeutically advantageous.[3]
-
Potential Targets: 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors.
-
Rationale:
-
5-HT1A Receptors: The arylpiperazine moiety is a classic pharmacophore for 5-HT1A ligands, including the anxiolytic drug buspirone.[4] Many arylpiperazine agonists at this receptor show a preference for activating cAMP signaling over β-arrestin-2 recruitment, a form of functional selectivity that could be explored for therapeutic benefit.[6]
-
5-HT1B/1C Receptors: Structurally related compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (m-CPP) are known to bind to these receptors.[7][8] m-CPP-induced prolactin secretion, for instance, is believed to be mediated by the stimulation of 5-HT1C receptors.[8]
-
5-HT2A Receptors: This receptor is a key target for atypical antipsychotics, where antagonism contributes to their efficacy.[3] The arylpiperazine structure is a common feature in many 5-HT2A antagonists.
-
Dopamine (D) Receptor Systems
The N-phenylpiperazine structure is a critical component for ligands targeting D2-like dopamine receptors (D2, D3, D4), which are central to the treatment of psychosis and other neurological disorders.[9][10]
-
Potential Targets: D2 and D3 receptors.
-
Rationale:
-
D2/D3 Receptor Antagonism/Partial Agonism: Many antipsychotic drugs, including the arylpiperazine-containing aripiprazole and cariprazine, derive their mechanism from modulating D2 and D3 receptors.[3][10] Cariprazine, for example, shows a preference for D3 over D2 receptors and exhibits a state-dependent partial agonist/antagonist profile.[10] N-phenylpiperazine analogs have been specifically designed to achieve high D3 versus D2 selectivity.[9][11] The potential for 1-(3-nitrophenyl)piperazine to act as a "dopamine stabilizer" is a key therapeutic hypothesis.[12]
-
Adrenergic (α, β) Receptor Systems
Adrenergic receptors, which bind epinephrine and norepinephrine, are another major class of GPCRs where arylpiperazine ligands have demonstrated significant affinity.[13]
-
Potential Targets: α1-adrenergic and β-adrenergic receptors.
-
Rationale:
-
α1-Adrenergic Receptors: Arylpiperazines represent one of the most extensively studied classes of molecules that bind to α1-adrenergic receptors, with applications in conditions like hypertension and benign prostatic hyperplasia.[5]
-
β-Adrenergic Receptors: A biophysical fragment screen of the β1-adrenergic receptor identified the arylpiperazine 1-[3-(trifluoromethyl)phenyl]piperazine as a moderate-affinity binder, highlighting the potential for this scaffold to interact with β-receptors.[14]
-
Part 3: A Roadmap for Target Identification and Validation
Given the lack of specific binding data, a systematic, multi-phase experimental approach is required to elucidate the pharmacological profile of this compound. This section provides a series of self-validating protocols designed to first identify primary targets and then characterize the functional consequences of engagement.
Phase 1: Broad Target Screening and Functional Characterization
The initial goal is to perform a wide screening to identify which, if any, of the putative receptor targets the compound binds to with significant affinity.
Caption: Phase 1 workflow for target screening and initial functional validation.
Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS GPCRs.
Methodology:
-
Preparation of Membranes: Obtain commercially available cell membrane preparations stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2, β1-AR).
-
Assay Buffer Preparation: Prepare an appropriate binding buffer specific to the receptor being assayed. Composition will vary but typically includes a buffer salt (e.g., Tris-HCl), salts (e.g., MgCl2), and protease inhibitors.
-
Competition Reaction Setup: In a 96-well plate, combine:
-
A fixed concentration of a specific high-affinity radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2, [3H]-Dihydroalprenolol for β-ARs[14]).
-
A range of concentrations of the test compound, this compound (e.g., 10-11 M to 10-5 M).
-
The prepared cell membranes (typically 5-20 µg of protein per well).
-
-
Nonspecific Binding Control: A set of wells should contain the radioligand and membranes in the presence of a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin for 5-HT receptors) to define nonspecific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
Table 1: Representative CNS Receptor Screening Panel
| Receptor Family | Target Receptor | Radioligand Example | Known Competitor |
| Serotonin | 5-HT1A | [3H]-8-OH-DPAT | Serotonin |
| 5-HT2A | [3H]-Ketanserin | Mianserin | |
| 5-HT2C | [3H]-Mesulergine | Mesulergine | |
| Dopamine | D2 (long) | [3H]-Spiperone | Haloperidol |
| D3 | [3H]-Spiperone | (+)-7-OH-DPAT | |
| Adrenergic | α1 | [3H]-Prazosin | Prazosin |
| β1 | [3H]-Dihydroalprenolol | Alprenolol | |
| β2 | [3H]-ICI 118,551 | Propranolol |
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of the compound at the primary targets identified in the binding assays.
Methodology (cAMP Assay Example for a Gs/Gi-coupled Receptor):
-
Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing the target receptor.
-
Agonist Mode:
-
Seed cells in a 96-well plate.
-
Treat cells with increasing concentrations of this compound.
-
Include a known full agonist as a positive control.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Challenge the cells with a fixed concentration (typically EC80) of a known agonist.
-
Measure the inhibition of the agonist-induced cAMP response.
-
-
Data Analysis:
-
Agonist: Plot cAMP levels against log[compound] to determine EC50 and Emax (relative to the full agonist).
-
Antagonist: Plot the inhibition of the agonist response against log[compound] to determine the IC50, which can be converted to a Kb value.
-
Phase 2: In-depth Mechanistic and Pathway Analysis
Once primary targets are confirmed and functionally characterized, the next step is to understand the downstream signaling consequences, which provides deeper insight into the compound's potential therapeutic and side-effect profile.
Caption: Phase 2 workflow for downstream signaling and cellular analysis.
Objective: To assess the compound's ability to modulate key downstream signaling pathways, such as the MAPK/ERK pathway, which is a point of convergence for many GPCRs.[6]
Methodology:
-
Cell Treatment: Culture cells expressing the target receptor to ~80% confluency. Serum-starve the cells for 4-6 hours.
-
Stimulation: Treat cells with the test compound at its EC50 concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include positive (known agonist) and negative (vehicle) controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Express p-ERK levels as a ratio to total ERK levels and compare across treatment groups.
Conclusion
This compound, while currently positioned as a synthetic intermediate, possesses a molecular architecture that is strongly indicative of significant pharmacological potential within the central nervous system. Its arylpiperazine core is a privileged scaffold that consistently yields potent ligands for serotonin, dopamine, and adrenergic receptors. The systematic application of the target identification and validation roadmap detailed in this guide—from broad radioligand binding screens to specific downstream pathway analysis—provides a clear and robust framework for any research program aiming to characterize this compound. By moving from structural analogy to empirical data, the scientific community can rigorously assess the therapeutic potential of this compound and its derivatives, potentially unlocking a new series of modulators for complex neurological and psychiatric disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Biological Activity Screening of 1-(3-nitrophenyl)piperazine Hydrochloride
Preamble: From Chemical Intermediate to Biological Probe
1-(3-nitrophenyl)piperazine hydrochloride is recognized primarily as a versatile chemical intermediate in pharmaceutical synthesis.[1][2] Its structure, featuring the well-established piperazine pharmacophore, suggests a high potential for biological activity, particularly within the central nervous system (CNS).[3] The piperazine ring is a privileged scaffold found in numerous approved drugs targeting a range of receptors and enzymes.[4][5][6][7][8] However, publicly available data on the specific biological activities of this particular compound is scarce.[9][10]
This guide, therefore, is not a retrospective summary but a prospective strategy. As a Senior Application Scientist, my objective is to outline a logical, efficient, and robust in vitro screening cascade designed to thoroughly interrogate the biological potential of this compound. We will proceed from foundational assessments of cytotoxicity to specific, hypothesis-driven assays targeting high-probability CNS targets, grounding every step in established drug discovery principles.
Part 1: The Strategic Screening Cascade
The journey from a compound of unknown activity to a potential lead molecule requires a structured approach. The causality behind this workflow is to first establish the compound's general effect on cell health to define a viable concentration range, and then to investigate specific, high-probability molecular targets based on its chemical structure.
Caption: Proposed in vitro screening cascade for this compound.
Part 2: Foundational Screening - Cytotoxicity Assessment
Expertise & Experience: Before probing for specific molecular interactions, it is imperative to determine the concentrations at which the compound exerts general toxicity. This step is critical for two reasons: it identifies a "therapeutic window" for subsequent, more sensitive assays, and it flags compounds with indiscriminate cytotoxicity early in the discovery process.[11][12] We will employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13]
Protocol 2.1: MTT Cytotoxicity Assay
Principle: Viable cells with active mitochondria possess reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.
Methodology:
-
Cell Culture & Seeding:
-
Culture relevant human cell lines (e.g., HEK293 for non-cancerous baseline, SH-SY5Y for a neuroblastoma line) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤0.5% DMSO).
-
Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" (solvent only) and "untreated control" wells.
-
Incubate for a standard exposure time (e.g., 48 hours).[14]
-
-
MTT Assay & Data Acquisition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
| Parameter | Recommended Value | Rationale |
| Cell Lines | HEK293, SH-SY5Y | Provides data on baseline toxicity and neuron-like cell toxicity. |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment. |
| Compound Conc. | 0.1 µM - 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve. |
| Incubation Time | 48 hours | A standard duration to assess significant effects on cell proliferation.[14] |
| Endpoint | Absorbance at 570 nm | Measures formazan production, a proxy for metabolic activity. |
Part 3: Primary Target Screening - CNS Receptor Profiling
Expertise & Experience: The piperazine moiety is a hallmark of ligands for G-protein coupled receptors (GPCRs), the largest class of cell-surface receptors and targets for nearly 40% of existing drugs.[15] Specifically, many piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D) receptors.[4][16][17][18][19] Therefore, our primary hypothesis is that this compound may interact with these CNS targets. The gold standard for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[20][21]
Protocol 3.1: Serotonin 5-HT₂ₐ Receptor Binding Assay
Principle: This assay measures the ability of the test compound to compete with a known high-affinity radiolabeled ligand for binding to the 5-HT₂ₐ receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The data are used to calculate the inhibitory constant (Kᵢ), a measure of binding affinity.
Caption: Simplified 5-HT₂ₐ (Gq-coupled) signaling pathway.
Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor, or prepare them in-house.
-
Thaw membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup (96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., [³H]ketanserin at its K₋ value, ~2.0 nM), and assay buffer.[22]
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone) to saturate the receptors.
-
Test Compound: Add membrane preparation, radioligand, and serial dilutions of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter plates (pre-soaked in polyethyleneimine to reduce non-specific binding).[22]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol 3.2: Dopamine D₂ Receptor Binding Assay
Principle: This assay is analogous to the 5-HT₂ₐ assay, targeting the human dopamine D₂ receptor. It measures the displacement of a D₂-selective radioligand, such as [³H]spiperone.[19]
Methodology:
The protocol is nearly identical to that described in 3.1, with the following key substitutions:
| Parameter | 5-HT₂ₐ Assay | D₂ Assay |
| Receptor Source | Membranes with human 5-HT₂ₐ | Membranes with human D₂ (e.g., from CHO-K1 cells)[23] |
| Radioligand | [³H]ketanserin | [³H]spiperone or [³H]7-OH-DPAT[23] |
| Non-specific Ligand | Spiperone or Ketanserin | Haloperidol or (+)-Butaclamol[19] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4[23] |
Part 4: Mechanistic Screening - Enzyme Inhibition
Expertise & Experience: Beyond receptor interactions, many CNS-active drugs function by inhibiting key enzymes.[24][25][26] Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic transmission.[27] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[28] Given the structural alerts within our test compound, assessing its effect on AChE activity is a prudent step in a comprehensive screening plan.
Protocol 4.1: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay uses the colorimetric method developed by Ellman.[27][29] AChE hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[27][30] A reduction in the rate of color formation indicates enzyme inhibition.
Caption: Principle of the Ellman's method for AChE inhibition.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a solution of AChE from electric eel (or human recombinant) in assay buffer (e.g., 0.25 U/mL).
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATChI Solution: 10 mM ATChI in deionized water (prepare fresh).
-
Test Compound: Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Setup (96-well plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the various test compound dilutions to the sample wells.
-
Add 25 µL of buffer (with solvent) to the control wells (100% activity).
-
Add 25 µL of AChE enzyme solution to all sample and control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation & Measurement:
-
Data Analysis:
-
Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[27]
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Part 5: Data Interpretation and Path Forward
The culmination of this screening cascade is a quantitative profile of the compound's initial biological activities.
| Assay | Key Metric | Interpretation |
| Cytotoxicity (MTT) | IC₅₀ (µM) | The concentration that inhibits cell viability by 50%. A low IC₅₀ (<10 µM) suggests general toxicity. |
| Receptor Binding | Kᵢ (nM or µM) | The inhibitory constant, a measure of binding affinity. Lower Kᵢ indicates higher affinity. |
| Enzyme Inhibition | IC₅₀ (nM or µM) | The concentration that inhibits enzyme activity by 50%. Lower IC₅₀ indicates higher potency. |
Trustworthiness through Integration: A successful outcome would be a compound with low cytotoxicity (high IC₅₀) but high affinity for a specific target (low Kᵢ) or high potency against an enzyme (low IC₅₀). For example, a Kᵢ of 50 nM for the 5-HT₂ₐ receptor coupled with a cytotoxicity IC₅₀ of 50 µM would indicate a 1000-fold selectivity window, marking the compound as a promising hit.
This initial dataset is the foundation for the next phase of drug discovery. If significant and selective activity is found, the logical progression involves:
-
Functional Assays: Confirming that binding to a receptor translates into a biological response (e.g., agonist or antagonist activity) by measuring downstream signals like calcium flux or cAMP levels.[31][32][33]
-
Selectivity Profiling: Screening against a broader panel of receptors and enzymes to ensure the observed activity is not due to off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.
By following this structured, hypothesis-driven guide, researchers can efficiently and rigorously evaluate the in vitro biological activity of this compound, transforming a simple chemical intermediate into a molecule with defined biological potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 9. 1-(3-Nitrophenyl)piperazine | C10H13N3O2 | CID 2760216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. revvity.com [revvity.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. blog.biobide.com [blog.biobide.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. attogene.com [attogene.com]
- 29. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 32. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. drugtargetreview.com [drugtargetreview.com]
The Evolving Narrative of Nitrophenylpiperazines: From Synthetic Curiosities to Multifaceted Research Probes
An In-depth Technical Guide on the Historical Development of Nitrophenylpiperazine Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrophenylpiperazine (NPP) scaffold, a seemingly simple fusion of a nitro-functionalized phenyl ring and a piperazine moiety, has carved a unique and evolving niche in the landscape of medicinal chemistry and pharmacology. Initially overshadowed by their more "CNS-friendly" arylpiperazine cousins due to toxicological concerns associated with the nitro group, NPPs have emerged from the shadows to become indispensable synthetic intermediates and versatile research tools. This guide charts the historical trajectory of NPPs, from their likely origins as chemical curiosities to their pivotal role in the development of third-generation antifungal agents. We will delve into the synthetic methodologies that brought these compounds to the forefront, explore their complex pharmacology, and trace the modern resurgence of interest in their potential as modulators of novel biological targets. This in-depth analysis will provide researchers with a comprehensive understanding of the scientific and historical context surrounding this fascinating class of compounds.
Early Days and the Shadow of the Nitro Group: A Tale of Two Moieties
The story of nitrophenylpiperazines is intrinsically linked to the broader history of arylpiperazines, a class of compounds with a rich legacy in central nervous system (CNS) drug discovery.[1][2] The piperazine ring itself, a privileged scaffold in medicinal chemistry, was recognized early in the 20th century for its therapeutic potential, most notably as an anthelmintic agent.[3] However, it was the N-arylation of this ring that unlocked a vast chemical space, leading to the development of numerous CNS-active drugs.[1][4]
Despite the burgeoning interest in arylpiperazines, their nitro-substituted counterparts, the nitrophenylpiperazines, remained largely unexplored in the early decades of neuropharmacology. This conspicuous absence can be attributed to the well-documented toxicological concerns surrounding nitroaromatic compounds.[5][6][7][8] The nitro group, a potent electron-withdrawing moiety, has long been associated with mutagenicity and genotoxicity, primarily through its metabolic reduction to reactive nitroso and hydroxylamine intermediates.[6][8] This "structural alert" likely discouraged medicinal chemists from incorporating the nitrophenyl motif into CNS drug candidates, where safety and a favorable side-effect profile are paramount.
While the first synthesis of a simple nitrophenylpiperazine is not clearly documented in readily available literature, the chemical reactions required for their creation were well-established by the mid-20th century. The first nitroaromatic drug, Nitrofurazone, was approved in 1945, indicating that the synthesis and exploration of nitro-containing compounds for therapeutic purposes was underway.[5][9] It is plausible that early NPPs were synthesized as chemical intermediates or as part of broader chemical library generation efforts, but their potential as bioactive agents was likely tempered by the prevailing toxicological wisdom of the time.
A Pivotal Role in Antifungal Drug Discovery: The Rise of the Triazoles
The narrative of nitrophenylpiperazines took a significant turn in the late 1970s and 1980s with the advent of third-generation triazole antifungal agents.[10] The development of itraconazole, a broad-spectrum antifungal patented in 1978 and approved for medical use in the United States in 1992, marked a turning point for the utility of the NPP scaffold.[11][12]
A key structural component of itraconazole and other related triazole antifungals is a substituted 1-(phenyl)-4-(nitrophenyl)piperazine core.[3][5] Specifically, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine emerged as a crucial intermediate in the synthesis of these complex molecules.[5][13] This application brought nitrophenylpiperazines out of the realm of academic curiosity and into the world of industrial-scale pharmaceutical synthesis. The demand for these intermediates spurred the development of efficient and scalable synthetic routes, solidifying their importance in the medicinal chemist's toolbox.
Experimental Protocol: A Representative Synthesis of a 1-(Aryl)-4-(4-nitrophenyl)piperazine Intermediate
This protocol outlines a general, multi-step synthesis of a 1-(aryl)-4-(4-nitrophenyl)piperazine, a key intermediate in the production of triazole antifungals. The causality behind this experimental design lies in the sequential formation of the piperazine ring and the subsequent N-arylation steps.
Step 1: Synthesis of 1-(4-Methoxyphenyl)piperazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine (1 equivalent) and hydrobromic acid (excess).
-
Reflux: Heat the mixture to reflux for 12 hours to generate bis(2-bromoethyl)amine hydrobromide in situ.
-
N-Arylation: After cooling, add p-anisidine (1 equivalent), sodium carbonate (as a base), and a suitable solvent such as 1-butanol.
-
Second Reflux: Heat the mixture to reflux for an extended period (e.g., 24 hours) to facilitate the cyclization and formation of 1-(4-methoxyphenyl)piperazine.
-
Work-up and Isolation: After cooling, partition the mixture between water and an organic solvent. Adjust the pH of the aqueous layer to be basic and extract with an organic solvent. The combined organic layers are then acidified to precipitate the hydrochloride salt of the product. Recrystallization from a suitable solvent like ethanol yields the purified 1-(4-methoxyphenyl)piperazine dihydrochloride.
Step 2: Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
-
Reaction Setup: In a suitable flask, dissolve 1-(4-methoxyphenyl)piperazine dihydrochloride (1 equivalent) and p-chloronitrobenzene (1 equivalent) in a polar aprotic solvent like DMF.
-
Base Addition: Add a base such as potassium carbonate to neutralize the hydrochloride and facilitate the nucleophilic aromatic substitution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 3: Demethylation to 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine
-
Reaction Setup: In a flask protected from atmospheric moisture, suspend 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (1 equivalent) in a mixture of hydrobromic acid and acetic anhydride.
-
Reflux: Heat the mixture to reflux for several hours to effect the cleavage of the methyl ether.
-
Work-up and Isolation: After cooling, the excess acid is removed by distillation. The residue is then triturated with cold water, and the resulting solid is collected by filtration, washed, and dried to yield the final product.
A Modern Renaissance: Exploring New Pharmacological Frontiers
For a considerable period, the primary research focus on nitrophenylpiperazines remained centered on their utility as synthetic intermediates. However, the early 21st century witnessed a renewed interest in the direct pharmacological properties of these compounds, driven by advances in high-throughput screening and a deeper understanding of various biological targets.
A significant milestone in this modern era was the characterization of para-nitrophenylpiperazine (pNPP) in 2012 as a selective partial serotonin-releasing agent.[14] This discovery was noteworthy as it demonstrated that a nitrophenylpiperazine derivative could possess potent and selective activity at a key CNS target, challenging the long-held dogma of their unsuitability for neuropharmacological applications.
More recently, research has expanded to explore the potential of nitrophenylpiperazine derivatives in a variety of therapeutic areas, including:
-
Enzyme Inhibition: Novel NPP derivatives have been designed and synthesized as potential inhibitors of tyrosinase, an enzyme involved in melanin production.[15][16] This line of research opens up possibilities for their use in cosmetics and for treating pigmentation disorders.
-
Cancer Research: The broader class of arylpiperazines has garnered significant attention for their potential as anticancer agents, and this interest is beginning to extend to their nitro-substituted analogs.[17][18][19]
-
Other CNS Targets: While early research was sparse, contemporary studies are beginning to explore the interaction of NPPs with a range of CNS receptors and transporters, moving beyond the serotonergic system.[4][15][18]
This resurgence of interest is fueled by a more nuanced understanding of the structure-activity relationships and the potential for "biased agonism," where a ligand can selectively activate certain downstream signaling pathways of a receptor.
Data Presentation: Comparative Biological Activities of Select Nitrophenylpiperazine Derivatives
| Compound | Target | Activity | IC₅₀/EC₅₀ | Reference |
| p-Nitrophenylpiperazine (pNPP) | Serotonin Transporter | Partial Serotonin Releaser | EC₅₀: 19-43 nM | [14] |
| Compound 4l (indole derivative) | Tyrosinase | Mixed Inhibition | IC₅₀: 72.55 µM | [15][16] |
Experimental Protocol: A Classic Radioligand Binding Assay for Serotonin Receptor Characterization
This protocol describes a generalized radioligand binding assay, a technique that was instrumental in the pharmacological characterization of CNS-active compounds from the 1970s onwards.[20][21][22][23][24] This type of assay would have been a logical first step in evaluating the potential CNS activity of any novel arylpiperazine, including nitrophenylpiperazine derivatives.
Objective: To determine the binding affinity of a test nitrophenylpiperazine compound for a specific serotonin receptor subtype (e.g., 5-HT₁A).
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT₁A receptor or from a relevant brain region (e.g., hippocampus).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the 5-HT₁A receptor (e.g., [³H]8-OH-DPAT).
-
Test Compound: The nitrophenylpiperazine derivative of interest, dissolved in a suitable solvent.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT₁A receptor ligand (e.g., serotonin).
-
Assay Buffer: A buffer solution that maintains physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
Procedure:
-
Assay Setup: In a series of test tubes or a 96-well plate, prepare triplicate samples for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To each tube/well, add the receptor preparation, the radioligand, and either buffer (for total binding), the non-specific binding control, or the test compound.
-
Equilibration: Incubate the mixture at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube/well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Journey: A Historical and Mechanistic Perspective
To better understand the historical development and scientific context of nitrophenylpiperazine research, the following diagrams illustrate key aspects of their journey.
Diagram 1: The Historical Trajectory of Nitrophenylpiperazine Research
Caption: A timeline illustrating the key phases in the research and application of nitrophenylpiperazine compounds.
Diagram 2: General Synthetic Pathway to Nitrophenylpiperazine Derivatives
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Itraconazole - Wikipedia [en.wikipedia.org]
- 12. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]
- 14. ijmedrev.com [ijmedrev.com]
- 15. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-HT(4) receptors: history, molecular pharmacology and brain functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds [escholarship.org]
- 19. mdpi.com [mdpi.com]
- 20. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Nitrophenyl)piperazine Hydrochloride and Its Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and structural elucidation of 1-(3-nitrophenyl)piperazine hydrochloride and its analogs. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1] Understanding the nuances of its synthesis and the rigorous characterization required is paramount for the successful development of novel chemical entities. This document moves beyond simple protocols to explain the underlying chemical principles and rationale behind the described methodologies, ensuring a robust and reproducible scientific process.
Part 1: Synthesis of this compound
The synthesis of 1-arylpiperazines is most commonly achieved via nucleophilic aromatic substitution (SNAr). This strategy is particularly effective when the aromatic ring is "activated" by one or more strong electron-withdrawing groups, such as the nitro group (NO₂) in this case. The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy and facilitating the substitution reaction.
The overall synthetic pathway can be visualized as a two-stage process: the SNAr reaction to form the free base, followed by conversion to the hydrochloride salt to improve stability and aqueous solubility.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
1-Chloro-3-nitrobenzene
-
Piperazine, anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid, 2M solution in diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-3-nitrobenzene (1.0 eq), piperazine (2.0 eq), and potassium carbonate (2.5 eq).
-
Causality Insight: An excess of piperazine is used to favor the mono-arylated product and minimize the formation of the bis-arylated byproduct. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 1-chloro-3-nitrobenzene.
-
Causality Insight: A polar aprotic solvent like DMF is ideal as it effectively solvates the ions involved in the reaction without interfering with the nucleophilic attack.
-
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality Insight: The water wash removes the DMF and inorganic salts, while the brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude 1-(3-nitrophenyl)piperazine (free base) via flash column chromatography on silica gel.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[4][5]
Synthesis of Analogs
This core methodology can be adapted to synthesize a wide range of analogs by modifying the starting materials.
-
Varying the Aryl Group: Substituted 1-halo-nitrobenzenes (e.g., 2-fluoro-5-nitro-benzonitrile) can be used in place of 1-chloro-3-nitrobenzene to introduce different functionalities on the aromatic ring.
-
Varying the Piperazine Moiety: Substituted piperazines (e.g., 2-methylpiperazine) can be used to introduce substituents on the piperazine ring itself.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Caption: A multi-technique workflow for product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.[6] For the hydrochloride salt, the spectra are typically recorded in DMSO-d₆ to ensure solubility and allow for the observation of exchangeable protons.
Protocol: ¹H and ¹³C NMR Analysis [6]
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Expected Spectroscopic Data:
| Analysis | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | ~10.0 (br s, 2H, N⁺-H ₂) ~8.0-8.2 (m, 2H, Ar-H ) ~7.6-7.8 (t, 1H, Ar-H ) ~7.4-7.5 (m, 1H, Ar-H ) ~3.5-3.7 (m, 4H, Ar-N-CH ₂) ~3.2-3.4 (m, 4H, HN-CH ₂) | The protonation of the piperazine nitrogens results in a significant downfield shift for the N-H protons.[2][7] The aromatic protons appear in the characteristic aromatic region, with splitting patterns dictated by their positions relative to the nitro group. |
| ¹³C NMR | ~148 (Ar-C -NO₂) ~145 (Ar-C -N) ~131 (Ar-C H) ~122 (Ar-C H) ~116 (Ar-C H) ~112 (Ar-C H) ~47 (Ar-N-C H₂) ~42 (HN-C H₂) | The carbon attached to the electron-withdrawing nitro group is highly deshielded and appears far downfield. The piperazine carbons appear in the aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.[8] Electrospray Ionization (ESI) is typically used, which will detect the protonated free base [M+H]⁺.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.[1]
-
Infusion: Infuse the sample directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Data:
-
Molecular Formula (Free Base): C₁₀H₁₃N₃O₂[9]
-
Expected Ion Peak [M+H]⁺: m/z ≈ 208.11
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[10]
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2800 | C-H Stretch | Aliphatic (Piperazine ring) |
| ~2700-2400 | N⁺-H Stretch | Ammonium salt |
| ~1600, ~1480 | C=C Stretch | Aromatic ring |
| ~1530 (asymmetric) | N=O Stretch | Nitro group (NO₂) |
| ~1350 (symmetric) | N=O Stretch | Nitro group (NO₂) |
| ~1250 | C-N Stretch | Aryl-amine |
Rationale: The broad absorption in the 2700-2400 cm⁻¹ range is highly characteristic of an ammonium salt. The strong, distinct peaks for the nitro group are crucial for confirming its presence.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound.[13] A reversed-phase method is typically employed.
Protocol: RP-HPLC Purity Analysis [3][14]
-
System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA).
-
Causality Insight: TFA acts as an ion-pairing agent, improving the peak shape of the basic analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., 254 nm or 340 nm).[14]
-
Analysis: Inject a solution of the compound. The purity is calculated based on the relative area of the main product peak. A purity level of >95% is typically required for research purposes.[15]
Ancillary Characterization
-
Elemental Analysis: This technique provides the percentage composition of C, H, N, and Cl in the sample. The experimental values should match the theoretical values for the molecular formula C₁₀H₁₄ClN₃O₂ to confirm the 1:1 stoichiometry of the hydrochloride salt.[16]
-
Melting Point: The hydrochloride salt will have a sharp and distinct melting point, which is typically higher than that of the corresponding free base.[16] For this compound, the melting point is reported to be above 230°C.[5] A narrow melting point range is indicative of high purity.
Part 3: Safety Considerations
-
Handling: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation.[5]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagents: Thionyl chloride, used in some alternative syntheses, is highly corrosive and reacts violently with water. Anhydrous solvents like DMF can be harmful. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. helixchrom.com [helixchrom.com]
- 14. jocpr.com [jocpr.com]
- 15. nbinno.com [nbinno.com]
- 16. reddit.com [reddit.com]
Methodological & Application
The Strategic Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Neuroscience Drug Discovery: A Guide for Researchers
For Immediate Release
In the intricate landscape of neuroscience research and drug development, the identification of versatile molecular scaffolds is paramount. 1-(3-Nitrophenyl)piperazine hydrochloride emerges not as a direct actor on the neurological stage, but as a critical precursor in the synthesis of pioneering compounds with significant potential in treating central nervous system (CNS) disorders. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the strategic application of this compound in the creation of novel neuroactive agents.
Compound Profile: this compound
This compound is a stable, crystalline solid recognized for its utility as a chemical building block.[1] Its molecular structure, featuring a piperazine ring coupled with a nitrophenyl group, provides a reactive platform for a variety of chemical modifications essential in medicinal chemistry.[2]
| Property | Value | Source |
| CAS Number | 294210-79-0 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [3] |
| Molecular Weight | 243.69 g/mol | [3] |
| Melting Point | >230°C | [3] |
| Stability | Stable under normal temperature and pressure | [1] |
While this compound itself does not exhibit significant neurological activity, its true value lies in its role as a foundational element for the synthesis of more complex molecules that interact with key neurological targets.[4] The piperazine moiety is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[5][6]
The Synthetic Gateway to Neuroactive Compounds
The chemical architecture of this compound offers a strategic starting point for the synthesis of diverse libraries of compounds for neurological screening. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the secondary amine of the piperazine ring is available for a wide range of coupling reactions. This versatility allows for the systematic exploration of the chemical space around key neurological targets.[2]
A crucial application of this precursor is in the synthesis of arylpiperazine derivatives, a class of compounds known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.[7][8] Modifications to the phenyl ring and the piperazine nitrogen allow for the fine-tuning of receptor affinity and selectivity, a key aspect of modern drug design for CNS disorders.[9]
Application Example: Synthesis of a Novel D₂/D₃ Receptor Ligand
To illustrate the practical application of this compound, we will outline the synthesis of a novel N-arylpiperazine derivative with potential as a D₂/D₃ receptor ligand, a target of significant interest for the treatment of conditions like schizophrenia and Parkinson's disease.[10]
Rationale for Targeting D₂/D₃ Receptors
Dopamine D₂ and D₃ receptors are key regulators of mood, cognition, and motor control.[10] Dysregulation of these receptors is implicated in a range of neurological and psychiatric disorders. Compounds that can selectively modulate the activity of these receptors are therefore highly sought after as potential therapeutics. The arylpiperazine scaffold is a common feature in many approved drugs that target these receptors.[11]
Synthetic Pathway
The following diagram illustrates a representative synthetic pathway from 1-(3-nitrophenyl)piperazine to a target neuroactive compound. This process typically involves a reduction of the nitro group, followed by acylation or alkylation to introduce a desired pharmacophore.
Caption: Synthetic pathway from 1-(3-nitrophenyl)piperazine to a neuroactive compound.
Detailed Protocol: Synthesis of a Hypothetical D₂/D₃ Ligand
Disclaimer: This is a generalized protocol for illustrative purposes. Specific reaction conditions may vary and should be optimized based on the specific target molecule.
Step 1: Reduction of 1-(3-nitrophenyl)piperazine
-
Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-(3-aminophenyl)piperazine.
Step 2: Acylation with a Carboxylic Acid
-
Dissolve 1-(3-aminophenyl)piperazine and a carboxylic acid containing the desired pharmacophore in a polar aprotic solvent like DMF or DCM.
-
Add a coupling agent (e.g., HATU, HOBt/EDC).
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Extract the product into an organic solvent and wash with aqueous solutions to remove impurities.
-
Purify the final compound by column chromatography or recrystallization.
In Vitro and In Vivo Characterization of the Final Compound
Once synthesized, the novel compound would undergo a battery of tests to determine its pharmacological profile and potential therapeutic utility.
In Vitro Assays
Receptor Binding Assays:
-
Objective: To determine the affinity of the synthesized compound for dopamine D₂ and D₃ receptors.
-
Protocol:
-
Prepare cell membrane homogenates from cells expressing human D₂ or D₃ receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
After incubation, filter the samples and measure the radioactivity to determine the displacement of the radioligand by the test compound.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value to quantify the binding affinity.
-
Functional Assays (e.g., cAMP Assay):
-
Objective: To determine if the compound acts as an agonist, antagonist, or partial agonist at the D₂/D₃ receptors.
-
Protocol:
-
Use a cell line expressing the receptor of interest and a reporter system (e.g., CRE-luciferase).
-
Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist (e.g., dopamine).
-
Measure the reporter signal (e.g., luminescence) to determine the effect of the compound on receptor signaling.
-
In Vivo Models
Animal Models of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion):
-
Objective: To assess the antipsychotic-like effects of the compound.
-
Protocol:
-
Administer the test compound to rodents at various doses.
-
After a set pre-treatment time, administer a psychostimulant like amphetamine.
-
Measure locomotor activity using automated activity chambers.
-
A reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic activity.
-
Models of Parkinson's Disease (e.g., 6-OHDA Lesion Model):
-
Objective: To evaluate the potential of the compound to alleviate motor deficits.
-
Protocol:
-
Create a unilateral lesion of the nigrostriatal dopamine pathway in rodents using the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Administer the test compound and assess motor function using tests such as the cylinder test or apomorphine-induced rotations.
-
Improvement in motor performance indicates potential therapeutic benefit.
-
Conclusion
This compound is a cornerstone in the synthesis of novel compounds for neuroscience research. Its versatile chemistry allows for the creation of diverse molecular entities that can be tailored to interact with specific neurological targets. By understanding the synthetic potential of this precursor and applying rigorous in vitro and in vivo characterization, researchers can pave the way for the discovery of the next generation of treatments for debilitating neurological and psychiatric disorders. The strategic use of such foundational molecules is a testament to the synergy between medicinal chemistry and neuroscience in the ongoing quest for improved human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Designing a Robust Dose-Response Curve for 1-(3-nitrophenyl)piperazine hydrochloride
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Author: Gemini, Senior Application Scientist
Date: January 06, 2026
Introduction and Scientific Context
1-(3-nitrophenyl)piperazine hydrochloride (m-NPP) is a piperazine derivative that serves as a versatile chemical building block in pharmaceutical synthesis.[1][2] Its structure, featuring a nitrophenyl group and a piperazine ring, makes it a precursor for compounds targeting a range of therapeutic areas, particularly central nervous system (CNS) disorders.[1] The piperazine moiety is a common scaffold in neuropharmacology, frequently found in compounds that interact with serotonergic and dopaminergic systems. Given this structural heritage, a primary application for m-NPP in preclinical research is to characterize its pharmacological activity, for which the dose-response curve is the foundational quantitative tool.
The purpose of this document is to provide a comprehensive, experience-driven guide for designing and executing a robust in vitro dose-response study for this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the resulting data is both accurate and reliable. This protocol is grounded in the hypothesis that m-NPP, like many related phenylpiperazines, may act as a ligand for G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) receptors.
The Principle of Dose-Response and Serotonergic Signaling
A dose-response experiment is the cornerstone of pharmacology, designed to measure the effect of a compound over a range of concentrations.[3] The resulting curve allows for the determination of key pharmacological parameters:
-
Potency (EC₅₀/IC₅₀): The concentration at which the compound elicits 50% of its maximal effect (Effective Concentration, 50%) or inhibition (Inhibitory Concentration, 50%).
-
Efficacy (Eₘₐₓ): The maximum response a compound can produce.
Serotonin receptors are a large family of GPCRs (with the exception of the 5-HT₃ receptor, a ligand-gated ion channel) that mediate the effects of the neurotransmitter serotonin.[4][5] They are coupled to various intracellular signaling pathways. Understanding these pathways is critical for selecting the correct assay to measure the activity of a compound like m-NPP. The major pathways include:
-
Gₛ-Coupled Receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activate adenylyl cyclase (AC), leading to an increase in the second messenger cyclic AMP (cAMP).[6]
-
Gᵢ-Coupled Receptors (e.g., 5-HT₁A, 5-HT₁B): Inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
-
Gₒ-Coupled Receptors (e.g., 5-HT₂A, 5-HT₂C): Activate phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG, ultimately leading to an increase in intracellular calcium (Ca²⁺).[4]
This guide will provide protocols for measuring both cAMP and Ca²⁺ modulation, allowing for a broad screening of m-NPP's potential serotonergic activity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Topic: Strategic Vehicle Control Selection for Preclinical Studies of 1-(3-nitrophenyl)piperazine Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Critical Role of the Vehicle Control
1-(3-nitrophenyl)piperazine hydrochloride is a heterocyclic organic compound utilized as a key intermediate and building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents targeting areas like central nervous system disorders.[1] Its nitrophenyl and piperazine moieties confer specific chemical reactivity and potential biological activity.[1][2]
In any experimental design, the vehicle is the solvent or medium used to dissolve and administer the test compound. The vehicle control group—which receives the vehicle without the active compound—is arguably one of the most important controls. It serves to isolate the pharmacological or biological effects of the test compound from any potential effects of the solvent system itself.[3] This is paramount, as vehicles can have their own biological, chemical, and physical effects that influence the experimental system.[4][5] Therefore, a strategically chosen vehicle must be inert, non-toxic at the administered volume, and ensure the stability and bioavailability of the test compound.[3][6]
Physicochemical Profile of this compound
Understanding the compound's properties is the foundational step in vehicle selection.[1] An initial solubility screening in various pharmaceutically acceptable solvents is mandatory.
| Property | Data | Source(s) |
| CAS Number | 294210-79-0 | [1][2][7] |
| Molecular Formula | C₁₀H₁₃N₃O₂·HCl | [7][8] |
| Molecular Weight | ~243.69 g/mol | [7][9] |
| Physical Form | Solid | [8][9] |
| Melting Point | >230°C | [7] |
| Purity | Typically ≥95% | [1][7] |
| Stability | Stable under normal temperature and pressure | [1][2][7] |
| Solubility | Empirical testing required. As a hydrochloride salt, moderate aqueous solubility is possible, but the nitrophenyl group may confer lipophilicity. Initial screening should include water, saline, PBS, ethanol, DMSO, and common co-solvents like PEG-400. | Inferred |
The Logic of Vehicle Selection: A Decision-Making Framework
The selection process is not arbitrary but a logical workflow grounded in the compound's properties and the experimental context. The primary goal is to achieve a stable, homogenous formulation that maximizes exposure while minimizing vehicle-induced effects.[10]
Caption: Decision framework for vehicle selection.
Recommended Vehicles and Protocols for In Vitro Studies
For cell-based assays, the primary goal is to introduce the compound in a solvent that is non-toxic to the cells at its final concentration.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving many poorly water-soluble compounds.
-
Causality: Its utility is tempered by its known effects on cell physiology, including differentiation, membrane permeability, and oxidative stress. Therefore, minimizing the final concentration is critical.
-
Trustworthiness: The final concentration of DMSO in the cell culture medium should ideally be ≤0.1% and must not exceed 0.5%. Crucially, the same final concentration of DMSO must be used in all wells, including the vehicle control and untreated groups (by back-addition if necessary).
Protocol 4.1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 243.69 g/mol ) needed. For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 243.69 g/mol = 0.0024369 g = 2.44 mg.
-
Weighing: Accurately weigh ~2.5 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization: Add the calculated volume of high-purity, sterile DMSO. For example, if 2.44 mg was weighed, add 1.0 mL of DMSO.
-
Dissolution: Vortex thoroughly. If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 4.2: Preparing Working Solutions for Cell-Based Assays
-
Thaw: Thaw one aliquot of the 10 mM stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final testing concentrations.
-
Example: To achieve a final concentration of 10 µM in a culture well containing 100 µL of medium, you would add 0.1 µL of the 10 mM stock. To make this practical, first create an intermediate dilution, such as a 100 µM working solution in media, and then add the appropriate volume to the wells.
-
Vehicle Control: Prepare the vehicle control wells by adding the same volume of vehicle (in this case, the DMSO-media mixture) as used for the highest concentration of the test compound.
Recommended Vehicles and Protocols for In Vivo Studies
Vehicle selection for animal studies is more complex, factoring in the route of administration, dose volume, and species tolerability.[6][11] All vehicles for parenteral administration must be sterile.[6]
| Vehicle System | Route | Rationale & Considerations |
| 0.9% Saline | IV, IP, SC, PO | Ideal if soluble. Isotonic and generally well-tolerated. The hydrochloride salt form of the compound increases the likelihood of aqueous solubility. The pH should be adjusted to a physiological range (typically 5-9) if the dissolved compound alters it significantly.[3] |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Similar to saline but buffered, which helps maintain a stable pH. |
| 0.5% (w/v) Methylcellulose (MC) in Water | PO | A common suspension vehicle for poorly water-soluble compounds. Forms a stable, uniform suspension, preventing the compound from settling. Does not significantly impact absorption. |
| 20% Captisol® in Water | IV, IP, SC, PO | A modified cyclodextrin that forms inclusion complexes with lipophilic compounds, significantly enhancing aqueous solubility. Often used for challenging compounds. |
| PEG-400 / Saline (e.g., 30:70 v/v) | IV, IP, SC, PO | A co-solvent system. Polyethylene glycol 400 (PEG-400) is a water-miscible solvent that can dissolve more lipophilic compounds. The final solution must be well-tolerated and not cause hemolysis (for IV). |
| Corn Oil / Sesame Oil | PO, SC | For highly lipophilic compounds that cannot be solubilized or suspended in aqueous systems. Can alter absorption kinetics. |
Protocol 5.1: Preparation of an Oral Gavage Formulation (Suspension)
This protocol assumes the compound has low aqueous solubility and a suspension is required.
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (MC) solution. Add 0.5 g of MC to 100 mL of sterile water. Stir vigorously, often overnight at 4°C, to achieve a homogenous solution. A small amount of Tween 80 (e.g., 0.1%) can be added to act as a wetting agent.
-
Compound Preparation: Calculate the required mass of the compound based on the desired dose (mg/kg), number of animals, and dosing volume (e.g., 10 mL/kg for mice).
-
Trituration: Place the weighed compound in a mortar. Add a small volume of the 0.5% MC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break down aggregates.
-
Suspension: Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Homogeneity: Stir the suspension continuously with a magnetic stir bar before and during dose administration to ensure each animal receives a consistent dose.
-
Storage: Prepare fresh daily unless stability data demonstrates longer-term stability. Store at 4°C.
The Self-Validating System: Vehicle Validation Protocol
The core of trustworthiness is proving the vehicle is inert in your experimental model.[6]
Caption: Experimental workflow incorporating vehicle control.
Protocol 6.1: General Vehicle Validation Study
-
Group Allocation: Randomly assign animals/cell cultures to at least three groups: (1) Naive/Untreated, (2) Vehicle Control, and (3) Test Compound.
-
Administration: The Vehicle Control group receives the exact same volume, concentration (of vehicle components), and route of administration as the Test Compound group, just without the active compound.
-
Endpoint Measurement: Measure all biological endpoints for all groups at the same time points.
-
Statistical Analysis:
-
Step 1 (Vehicle Validation): Statistically compare the Vehicle Control group to the Naive/Untreated group. There should be no statistically significant difference between these two groups for the endpoints of interest. If a difference is observed, the vehicle has an intrinsic biological effect and is not appropriate for the study.
-
Step 2 (Compound Effect): If the vehicle is validated, statistically compare the Test Compound group to the Vehicle Control group. This comparison determines the true effect of the compound.
-
Conclusion
The selection of a vehicle for this compound is a systematic process that directly impacts the quality and validity of research findings. It begins with a thorough characterization of the compound's solubility and stability. For in vitro work, DMSO is a common choice, but its final concentration must be minimized and rigorously controlled. For in vivo studies, the choice depends on the route of administration and the compound's solubility, ranging from simple saline to complex co-solvent or suspension systems. The cornerstone of any protocol is the inclusion of a vehicle-only control group, which serves to validate the chosen vehicle as inert and ensures that any observed effects can be confidently attributed to the test compound. Adherence to these principles and protocols is essential for generating robust, reliable, and publishable preclinical data.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle effects on activity of an anticonvulsant compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. altasciences.com [altasciences.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-(3-Nitrophenyl)-piperazine hydrochloride | 294210-79-0 [sigmaaldrich.com]
- 9. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 10. altasciences.com [altasciences.com]
- 11. gadconsulting.com [gadconsulting.com]
analytical techniques for the quantification of 1-(3-nitrophenyl)piperazine hydrochloride in biological samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Quantitative Bioanalysis of 1-(3-nitrophenyl)piperazine (m-NPP) Hydrochloride in Biological Matrices
Abstract
This application note provides a comprehensive guide to the analytical techniques for the quantification of 1-(3-nitrophenyl)piperazine (m-NPP) hydrochloride in biological samples such as plasma and urine. We present a detailed, field-proven protocol based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), recognized for its superior sensitivity and selectivity in complex matrices. Additionally, we discuss alternative methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols herein are grounded in established principles of bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA, ensuring the generation of reliable, reproducible, and defensible data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.
Introduction: The Need for Robust Quantification
1-(3-nitrophenyl)piperazine (m-NPP) is a chemical compound and a metabolite of certain drugs, making its accurate quantification in biological fluids a critical aspect of drug development and toxicology. Whether assessing the pharmacokinetic profile of a parent drug, investigating metabolic pathways, or conducting toxicokinetic studies, a validated bioanalytical method is paramount. Biological samples such as blood, plasma, and urine are inherently complex, containing numerous endogenous components that can interfere with analysis.[1][2][3] Therefore, the chosen analytical method must be not only sensitive enough to detect low concentrations but also selective enough to distinguish the analyte from matrix interferences.
This guide is designed to provide researchers with the foundational knowledge and practical steps to develop and validate a robust method for m-NPP quantification, adhering to the highest standards of scientific integrity.
Choosing the Right Analytical Platform
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, sample throughput, and available instrumentation. For m-NPP, the primary candidates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD).
-
LC-MS/MS: This is the gold standard for quantitative bioanalysis. Its strength lies in the combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can virtually eliminate matrix effects, allowing for precise quantification even at very low concentrations (pg/mL to ng/mL).[4][5][6]
-
GC-MS: Gas Chromatography-Mass Spectrometry is another powerful technique often used for piperazine derivatives.[7][8][9][10] However, it typically requires a derivatization step to increase the volatility and thermal stability of the analyte, which adds complexity to the sample preparation workflow.[7]
-
HPLC-UV/DAD: This method is more widely available and operationally simpler than mass spectrometry.[11][12] The nitro group in m-NPP provides a chromophore, making UV detection feasible. However, its sensitivity is significantly lower than LC-MS/MS, and it is more susceptible to interferences from co-eluting matrix components, potentially compromising accuracy at low concentrations.[12][13]
Our Recommendation: For regulatory-compliant studies requiring high sensitivity and specificity, LC-MS/MS is the unequivocally recommended technique.
The Foundation: Bioanalytical Method Validation
A trustworthy protocol is a validated one. Before analyzing study samples, the analytical method must be rigorously validated to demonstrate its reliability. Validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15][16][17]
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[8][9]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, non-analyte compounds from the matrix on the ionization of the target analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Sample Preparation: Isolating the Analyte
Effective sample preparation is crucial to remove interfering substances (e.g., proteins, lipids) and concentrate the analyte before instrumental analysis.[1][2][3] The choice of technique depends on the analyte's properties, the matrix, and the required cleanliness of the final extract.
Caption: Workflow for Biological Sample Preparation.
Protocol 4.1: Solid-Phase Extraction (SPE) - Recommended
SPE provides the cleanest extracts by leveraging differential affinity of the analyte and matrix components for a solid sorbent. For a basic compound like m-NPP, a mixed-mode cation exchange sorbent is ideal.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of m-NPP or a structurally similar compound). Vortex briefly. Add 200 µL of 2% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences. Dry the cartridge under high vacuum for 2-3 minutes.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Primary Method: LC-MS/MS Quantification Protocol
This protocol outlines a robust method for the sensitive and selective quantification of m-NPP.
Caption: LC-MS/MS Quantification Workflow.
Step-by-Step Protocol:
-
LC System Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS System Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (to be optimized by infusion):
-
m-NPP: Q1: 208.1 -> Q3: 134.1 (Quantifier), 208.1 -> 91.1 (Qualifier).
-
Internal Standard (e.g., m-NPP-d4): Q1: 212.1 -> Q3: 138.1.
-
-
Key Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Collision Gas: Medium.
-
-
Expected Performance Characteristics
The following table summarizes the expected validation parameters for the proposed LC-MS/MS method, based on typical performance for similar piperazine derivatives in biological matrices.[5][7][8][9]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, L, M, H QC) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (at LLOQ, L, M, H QC) | ≤15% RSD (≤20% at LLOQ) |
| Mean Extraction Recovery | > 80% |
| Matrix Effect | CV ≤15% |
Alternative Method: HPLC-UV
For laboratories without access to LC-MS/MS, an HPLC-UV method can be developed. However, expect a higher LLOQ (typically in the 5-20 ng/mL range).
-
Sample Preparation: A more rigorous cleanup, such as the SPE protocol described above, is essential to minimize interferences.
-
Chromatography: Similar LC conditions can be used, but a longer column may be needed to resolve m-NPP from matrix peaks.
-
Detection: Set the UV detector to a wavelength of maximum absorbance for m-NPP (e.g., ~260 nm, to be determined empirically).
-
Derivatization: To improve sensitivity, derivatization with a UV-active agent can be considered, although this adds complexity.[13][18]
Conclusion
The accurate quantification of 1-(3-nitrophenyl)piperazine hydrochloride in biological samples is reliably achieved using a validated LC-MS/MS method. The protocol presented, which combines a selective solid-phase extraction with the sensitivity of tandem mass spectrometry, provides a robust framework for obtaining high-quality data suitable for regulatory submissions. Adherence to established bioanalytical method validation guidelines is non-negotiable and ensures the integrity and trustworthiness of the results generated in both preclinical and clinical research.[14][15][19][20]
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. agilent.com [agilent.com]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kurabiotech.com [kurabiotech.com]
- 7. Screening for and validated quantification of amphetamines and of amphetamine- and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. scholars.direct [scholars.direct]
- 10. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. jocpr.com [jocpr.com]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 1-(3-nitrophenyl)piperazine Hydrochloride
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 1-(3-nitrophenyl)piperazine hydrochloride. This compound is a significant building block in organic synthesis and pharmaceutical development.[1] The method was developed based on a systematic evaluation of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The described protocol is suitable for routine quality control, purity assessment, and stability testing of this compound in research and drug development settings.
Introduction and Method Rationale
This compound is a key chemical intermediate whose purity is critical for the successful synthesis of downstream products.[1] A reliable analytical method is therefore essential for its quality control. High-Performance Liquid Chromatography (HPLC) is an ideal technique due to its high resolution, sensitivity, and precision.[4]
The method development strategy was guided by the molecular structure of the analyte. The presence of the nitrophenyl group provides a strong chromophore suitable for UV detection, while the basic piperazine moiety dictates the need for careful pH control of the mobile phase to ensure robust and reproducible chromatography.[5][6] This note explains the causal relationship between the analyte's properties and the selection of chromatographic parameters, culminating in a fully validated protocol.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 294210-79-0 | [7][9] |
| Molecular Formula | C₁₀H₁₃N₃O₂·HCl | [7][9] |
| Molecular Weight | 243.69 g/mol | [7][8][9][10] |
| Chemical Structure | Contains a piperazine ring and a nitrophenyl group | [1][5] |
| Melting Point | >230°C | [7][8] |
| Key Moieties | Basic secondary amines (piperazine), UV-active nitroaromatic group | [5][6] |
HPLC-UV Method Development Workflow
The development process followed a logical progression from initial parameter selection based on analyte chemistry to final method optimization and validation. This workflow ensures that the final method is scientifically sound and fit for its intended purpose.
Caption: Logical workflow for HPLC method development.
Rationale for Chromatographic Choices
-
Mode of Chromatography: Reversed-phase chromatography was selected as it is ideal for separating moderately polar organic molecules like 1-(3-nitrophenyl)piperazine.
-
Stationary Phase: An octadecylsilane (C18) column was chosen as the primary stationary phase. Its hydrophobic nature provides effective retention for the analyte, and it is a widely available and robust column chemistry.
-
Mobile Phase: A combination of acetonitrile and a buffered aqueous phase was selected. Acetonitrile typically offers lower UV cutoff and viscosity compared to methanol. Critically, a low pH buffer (pH 2.5) using potassium phosphate was incorporated. This ensures that the two secondary amine groups on the piperazine ring are fully protonated, preventing peak tailing that can result from interactions with residual silanols on the silica backbone and ensuring consistent retention.
-
Detection Wavelength: The nitrophenyl group is expected to have a strong UV absorbance.[6] A preliminary wavelength scan of the analyte solution would reveal the absorbance maximum (λmax). For this method, a wavelength of 254 nm was chosen, which provides excellent sensitivity for this class of compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Phosphoric acid (H₃PO₄, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Step-by-Step Protocols
Protocol 1: Preparation of Mobile Phase A (25 mM KH₂PO₄, pH 2.5)
-
Weigh 3.40 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.
-
Degas the mobile phase by sonication or vacuum filtration before use.
Protocol 2: Preparation of Standard Solutions
-
Primary Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Primary Stock Standard into a 50 mL volumetric flask. Dilute to volume with the 70:30 (A:B) mobile phase mixture. This solution is used for routine analysis and system suitability checks.
Protocol 3: System Suitability and Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase (70:30 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard solution (0.1 mg/mL).
-
Verify that the system suitability criteria are met as per USP <621>.[11][12][13]
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
% RSD for Peak Area: ≤ 1.0%
-
-
Once system suitability is confirmed, inject the sample solutions for analysis.
Method Validation Summary
The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][3][14] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyzed a blank (diluent), placebo, and a sample spiked with potential impurities. | The analyte peak is free from interference at its retention time. |
| Linearity | Analyzed five concentrations ranging from 0.025 to 0.15 mg/mL (25% to 150% of working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Performed recovery studies by spiking the analyte into a placebo matrix at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate preparations of the standard solution at 100% concentration were analyzed on the same day. | % RSD ≤ 1.0%. |
| Precision (Intermediate) | Analysis was repeated by a different analyst on a different day. | % RSD ≤ 2.0%. |
| LOD & LOQ | Determined based on the signal-to-noise ratio method (S/N of 3 for LOD, S/N of 10 for LOQ). | LOD and LOQ are reported. |
| Robustness | Minor variations were made to flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). | System suitability parameters remain within limits; peak area % RSD ≤ 2.0%. |
Conclusion
This application note details a simple, rapid, and reliable isocratic RP-HPLC-UV method for the quantitative analysis of this compound. The method development was based on sound scientific principles, leveraging the physicochemical properties of the analyte to achieve optimal separation. The comprehensive validation performed in line with ICH guidelines confirms that the method is accurate, precise, and robust, making it highly suitable for routine quality control in pharmaceutical and chemical research environments.
References
- 1. nbinno.com [nbinno.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. actascientific.com [actascientific.com]
- 5. 1-(3-Nitrophenyl)piperazine | C10H13N3O2 | CID 2760216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. nbinno.com [nbinno.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scbt.com [scbt.com]
- 10. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: Sterile Filtration of 1-(3-nitrophenyl)piperazine Hydrochloride Solutions
Abstract
This document provides a comprehensive technical guide for the sterile filtration of solutions containing 1-(3-nitrophenyl)piperazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide details the critical considerations and outlines validated protocols for ensuring the sterility and integrity of the final product. Key areas of focus include the physicochemical properties of the compound, systematic filter membrane selection, mitigation of drug adsorption, and robust integrity testing. The protocols herein are designed to be self-validating, incorporating causality-driven experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Criticality of Sterile Filtration
This compound is a versatile chemical intermediate widely used in the synthesis of various active pharmaceutical ingredients (APIs).[1] When solutions of this compound are intended for parenteral administration, use in cell-based assays, or other applications requiring sterility, filtration through a 0.22 µm sterilizing-grade filter is a mandatory processing step.[2][3][4] The primary goal of this process is the removal of all viable microorganisms without negatively impacting the drug product's quality attributes, such as concentration, purity, and stability.[5][6]
However, the sterile filtration of small molecule drugs like this compound presents unique challenges. The aromatic and heterocyclic nature of the molecule creates a potential for non-specific binding to filter membrane surfaces, which can lead to significant drug loss.[7][8] Furthermore, chemical incompatibilities or the introduction of extractables and leachables from the filter material can compromise the final product's safety and efficacy.[9][10]
This guide provides a systematic approach to developing and validating a sterile filtration process for this specific compound, ensuring a sterile, safe, and potent final product.
Pre-Filtration Analysis: Understanding the Molecule
A successful filtration strategy begins with a thorough understanding of the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Filtration |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [11] | Influences potential for interaction with filter media. |
| Molecular Weight | 243.69 g/mol | [11][12][13] | A small molecule, increasing the relative impact of any adsorptive loss. |
| Form | Solid / Crystalline Powder | [11][13] | Must be fully dissolved in a suitable vehicle prior to filtration. |
| Melting Point | >230°C | [12][13] | Indicates high thermal stability under normal processing temperatures. |
| Stability | Stable under normal temperature and pressure. | [1][12] | The filtration process itself is unlikely to cause chemical degradation. |
| Solubility | Data for specific solvents like water is variable across sources. For example, a similar compound, 1-(3-trifluoromethylphenyl)piperazine hydrochloride, is very soluble in water.[14] | [14][15] | The choice of solvent and solution concentration is critical to prevent precipitation during filtration. The solution must be well below its saturation point. |
Key Considerations:
-
Solution Clarity & Concentration: Ensure the this compound is fully dissolved in the chosen vehicle (e.g., Water for Injection, saline, or a buffered solution) before filtration. The concentration should be optimized to prevent precipitation due to temperature changes or shear forces during the process.
-
pH of Solution: The pH of the drug solution can affect both the solubility of the compound and its interaction with the filter membrane. The process should be validated at the target pH of the final formulation.
Filter Membrane Selection: A Data-Driven Approach
The choice of filter membrane is the most critical factor in mitigating drug adsorption and ensuring chemical compatibility. The goal is to select a material that offers minimal binding, high throughput, and low extractables.
Common Membrane Materials for Sterile Filtration
-
Polyethersulfone (PES): Known for high flow rates and low protein binding, making it a good initial candidate.[2][3] It is hydrophilic and suitable for aqueous solutions.[16]
-
Polyvinylidene Fluoride (PVDF): Offers broad chemical compatibility and very low protein binding, making it an excellent choice for solutions where minimal adsorption is critical.[8][16]
-
Nylon: A hydrophilic membrane with good chemical compatibility with many solvents. However, it can exhibit higher binding for certain small molecules and is not always recommended for biological samples.
-
Polytetrafluoroethylene (PTFE): A hydrophobic membrane that is extremely chemically resistant. It is primarily used for organic solvents and gases but can be used for aqueous solutions if pre-wetted with a solvent like ethanol.[2]
Table 2: Comparison of Sterilizing-Grade Filter Membranes
| Membrane Material | Key Characteristics | Potential for Drug Binding | Primary Applications |
| PVDF | Very low binding, broad chemical compatibility | Low | Critical sterile filtration, biologicals, small molecules |
| PES | High flow rate, low protein binding, durable | Low to Moderate | Aqueous solution clarification, sterile filtration |
| Nylon | Hydrophilic, strong, good solvent compatibility | Moderate to High | HPLC sample prep, general filtration (use with caution for sensitive drugs) |
| Hydrophilic PTFE | High strength, broad chemical compatibility | Low | Clarification of aqueous and aggressive solutions |
Based on the aromatic structure of this compound, membranes with the lowest potential for non-specific binding, such as PVDF and certain low-binding PES membranes, are the primary candidates for evaluation.
Workflow for Filter Selection and Validation
The following diagram outlines the logical workflow for selecting, qualifying, and implementing a sterile filter for this compound solutions.
Caption: Logical workflow for sterile filter qualification.
Protocol 1: Filter Compatibility and Drug Adsorption Study
Objective: To quantify the adsorptive loss of this compound to different sterilizing-grade filter membranes and confirm chemical compatibility.
Rationale: This study is essential to select a filter that ensures the final drug product concentration remains within specification.[6] It provides the empirical data needed to justify the choice of filter material.
Materials:
-
This compound solution at the target manufacturing concentration.
-
Vehicle/placebo solution (without the active compound).
-
Sterilizing-grade (0.22 µm) syringe filters or filter discs of candidate membranes (e.g., PVDF, PES, Nylon).
-
Sterile syringes and collection vials.
-
Validated analytical method for quantifying this compound (e.g., HPLC-UV).
Methodology:
-
Prepare Control Sample: Take an aliquot of the unfiltered drug solution. This will serve as the 100% reference (C_initial).
-
Filter Pre-conditioning (Optional but Recommended): To saturate non-specific binding sites, it is often beneficial to flush the filter with a small volume of the drug solution.
-
Pass the first 1-2 mL of the drug solution through the filter and discard the filtrate.
-
Rationale: This sacrificial flush can significantly reduce subsequent drug loss.[17]
-
-
Filtration:
-
For each candidate membrane type, filter 5-10 mL of the drug solution into a clean, sterile collection vial.
-
Record the volume filtered.
-
-
Sample Collection: Collect the subsequent filtrate for analysis (C_final).
-
Analysis:
-
Analyze the concentration of this compound in the control (C_initial) and filtered (C_final) samples using the validated analytical method.
-
Perform each test in triplicate (n=3) for statistical validity.
-
-
Calculate Drug Recovery:
-
Percent Recovery = (C_final / C_initial) * 100%
-
Percent Adsorption = 100% - Percent Recovery
-
Acceptance Criteria & Data Interpretation: The filter membrane yielding the highest percent recovery (typically >98%) with the lowest variability is selected.
Table 3: Hypothetical Drug Adsorption Data
| Membrane Type | Average Recovery (%) (n=3) | Standard Deviation | Assessment |
| PVDF | 99.2% | 0.3% | Excellent, Recommended |
| PES | 97.5% | 0.8% | Acceptable, Secondary Option |
| Nylon | 88.1% | 2.1% | Unacceptable, Significant Binding |
Protocol 2: Sterile Filtration and Integrity Testing Workflow
Objective: To perform the sterile filtration of the drug solution and verify the integrity of the filter pre- and post-use.
Rationale: Non-destructive integrity testing, such as the bubble point test, is a regulatory requirement.[18] It confirms that the filter was not damaged during installation or use and maintained its ability to retain bacteria.[5][19][20][21]
Caption: Step-by-step sterile filtration & integrity testing.
Step-by-Step Methodology
-
Filter Installation: Aseptically connect the validated filter (e.g., PVDF, 0.22 µm) to the processing line in a classified environment (e.g., Grade A/ISO 5).
-
Pre-wetting:
-
Pre-Use Integrity Test (Bubble Point Test):
-
Pressurize the upstream side of the wetted filter with a gas (e.g., nitrogen or compressed air).
-
Slowly increase the pressure until a steady stream of bubbles is observed from tubing submerged in water on the downstream side.[20][23]
-
The pressure at which this occurs is the bubble point.
-
Acceptance Criterion: The measured bubble point must be greater than or equal to the minimum specification provided by the filter manufacturer.[22]
-
-
Filtration of Drug Solution:
-
Pass the this compound solution through the filter using a pump or nitrogen pressure.
-
Monitor and record the differential pressure and flow rate throughout the process. These are critical process parameters that should be kept within the validated range.[24]
-
-
Post-Use Integrity Test:
-
After filtration, flush the filter with WFI or vehicle to remove residual drug product.
-
Repeat the bubble point test as described in step 3.
-
Rationale: A successful post-use integrity test confirms the filter maintained its integrity throughout the entire process, providing assurance of the filtrate's sterility.[21]
-
-
Batch Release: If both pre- and post-use integrity tests pass, the filtered batch can proceed to the next manufacturing step. If either test fails, the batch must be quarantined and an investigation initiated.
Validation and Quality Control
Beyond the initial qualification, a robust sterile filtration process requires comprehensive validation.
-
Bacterial Retention: The filter's ability to produce a sterile effluent must be validated. This is typically done by challenging the filter with a high concentration (≥10⁷ CFU/cm²) of a standard challenge organism, Brevundimonas diminuta (ATCC 19146), under worst-case process conditions.[4][5][25] This is a core requirement of regulatory bodies like the FDA.[4][18]
-
Extractables and Leachables (E&L): An E&L study is required to identify and quantify any chemical compounds that may migrate from the filter into the drug product.[9][26] This is a critical patient safety assessment.[10] The study involves extracting compounds from the filter under aggressive conditions (extractables) and analyzing the final drug product for compounds that migrate under normal process conditions (leachables).[25][26]
References
- 1. nbinno.com [nbinno.com]
- 2. filter-bio.com [filter-bio.com]
- 3. globalfilter.com [globalfilter.com]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. duoningbio.com [duoningbio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors Affecting Analyte Binding on Membrane Filters: A Guide for Filter Validation in Pharmaceutical Analytical QC [sigmaaldrich.com]
- 9. filtration.alfa-chemistry.com [filtration.alfa-chemistry.com]
- 10. susupport.com [susupport.com]
- 11. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
- 12. nbinno.com [nbinno.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. swgdrug.org [swgdrug.org]
- 15. swgdrug.org [swgdrug.org]
- 16. Mobile Phase Filtration Filter Membrane Selection Guide [filter-supplies.com]
- 17. researchgate.net [researchgate.net]
- 18. agnopharma.com [agnopharma.com]
- 19. susupport.com [susupport.com]
- 20. Bubble Point Filter Integrity Test | Definition & Principle [kumarfilter.com]
- 21. brotherfiltration.com [brotherfiltration.com]
- 22. Integrity Testing Methods - Integrity Testing [merckmillipore.com]
- 23. Bubble Point Integrity Testing | Scott Laboratories [scottlab.com]
- 24. bioprocessintl.com [bioprocessintl.com]
- 25. Extractables and Leachables Test - Focus on high-precision filtration [orientfiltr.com]
- 26. img1.17img.cn [img1.17img.cn]
Troubleshooting & Optimization
troubleshooting unexpected results in assays with 1-(3-nitrophenyl)piperazine hydrochloride
As a Senior Application Scientist, I understand that unexpected assay results can be a significant source of frustration and delay in research and development. This guide is designed to provide you with a comprehensive technical support resource for troubleshooting assays involving 1-(3-nitrophenyl)piperazine hydrochloride. My goal is to equip you with the knowledge to diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental data.
This resource is structured to address specific problems you may encounter, moving from common issues to more complex mechanistic explanations. We will delve into the critical aspects of compound handling, assay-specific interference, and data interpretation.
Troubleshooting Guide
This section is organized by the type of unexpected result you may be observing. For each issue, we will explore potential causes and provide actionable solutions.
Issue 1: Lower-Than-Expected or No Compound Activity
Observing diminished or no activity from your test compound can be perplexing. Before questioning the biological hypothesis, it is crucial to rule out technical issues.
This compound, being a hydrochloride salt, is generally expected to have better aqueous solubility than its free base. However, its solubility can still be limited in physiological buffers, especially as the concentration increases.
-
Causality: If the compound precipitates out of solution, its effective concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its potency. This is a common issue with many small molecules in aqueous buffers.
-
Solution:
-
Visual Inspection: Carefully inspect your stock solutions and final assay wells (if possible) for any signs of precipitation (e.g., cloudiness, particulate matter).
-
Solubility Testing: Determine the kinetic solubility of the compound in your specific assay buffer. A simple method is to prepare a serial dilution and visually inspect for precipitation or measure light scattering.
-
Adjusting Solvent Conditions: If solubility is an issue, consider the following:
-
Co-solvents: While DMSO is a common co-solvent, ensure its final concentration is compatible with your assay and typically does not exceed 0.5%[1].
-
pH Adjustment: The solubility of piperazine derivatives can be pH-dependent. If your assay permits, a slight decrease in pH might improve solubility. However, be mindful of how pH changes might affect your biological target and other assay components[2][3].
-
-
The purity and stability of your compound are paramount for reliable results.
-
Causality: Impurities can either be inactive, leading to a lower effective concentration of the active compound, or they could have their own biological activity that confounds the results[4]. The compound may also degrade under certain storage or experimental conditions. While this compound is generally stable under normal conditions, its long-term stability in various solvents and at different temperatures should be considered[4][5].
-
Solution:
-
Source Verification: Always use compounds from reputable suppliers who provide a certificate of analysis with purity data[4][5]. Purity of at least 95% is generally recommended for biological assays[4].
-
Proper Storage: Store the compound as recommended by the supplier, typically in a cool, dry, and dark place.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. If you must store solutions, aliquot them and store them at -20°C or -80°C.
-
Purity Check: If in doubt, the purity of the compound can be verified using analytical techniques such as HPLC or LC-MS.
-
Issue 2: High Background Signal or False Positives
High background can mask the true signal from your assay, leading to a reduced signal-to-noise ratio and potentially false-positive results.
This is a critical consideration for any assay involving this compound, particularly those with a fluorescence-based readout.
-
Causality: The nitrophenyl group in the compound's structure makes it a potential fluorescence quencher. Nitroaromatic compounds are well-documented to quench fluorescence through mechanisms such as static quenching (forming a non-fluorescent complex with the fluorophore) or dynamic quenching (collisional deactivation of the excited fluorophore)[6][7][8][9]. This can lead to an apparent "inhibition" in assays where a decrease in fluorescence is the readout for activity.
-
Solution:
-
Assay Readout Evaluation: Be aware of the potential for fluorescence quenching if your assay measures a decrease in fluorescence.
-
Counter-Screen: Perform a counter-screen to test for assay interference. This involves running the assay without the biological target but with all other components, including your fluorescent substrate or probe. If the compound reduces the fluorescence signal in this setup, it is likely an interference compound[10][11].
-
Orthogonal Assays: Validate your findings using an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technique)[12]. If the compound is active in the primary fluorescence-based assay but inactive in the orthogonal assay, assay interference is the likely culprit.
-
Diagram: Troubleshooting Workflow for Suspected Fluorescence Quenching
Caption: A logical workflow to diagnose fluorescence quenching.
-
Causality: At higher concentrations, compounds can bind non-specifically to proteins or plate surfaces, leading to a high background signal. This is a common issue in many assay formats, including ELISA[13][14][15].
-
Solution:
-
Optimize Blocking: Ensure adequate blocking of the assay plate. You may need to increase the concentration of the blocking agent (e.g., BSA) or the incubation time[13].
-
Include Detergents: Adding a non-ionic detergent like Tween-20 (typically at 0.05%) to the wash and reaction buffers can help reduce non-specific binding[13].
-
Check Antibody Concentrations: In immunoassays, using excessively high concentrations of primary or secondary antibodies can lead to high background[14]. Titrate your antibodies to find the optimal concentration.
-
Issue 3: Irreproducible Results (Poor Well-to-Well or Day-to-Day Variability)
Lack of reproducibility can undermine the confidence in your data.
-
Causality: Errors in pipetting, especially with small volumes of concentrated stock solutions, can lead to significant variability in the final assay concentration. If the compound is not fully solubilized, this can also lead to inconsistent dispensing.
-
Solution:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipette sizes for the volumes being dispensed[16].
-
Mixing: Thoroughly mix solutions after adding the compound.
-
Intermediate Dilutions: Prepare intermediate dilutions of your stock solution to allow for the dispensing of larger, more accurate volumes into the final assay plate.
-
-
Causality: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect assay performance and lead to variability.
-
Solution:
-
Plate Sealing: Use plate sealers during incubations to minimize evaporation.
-
Humidified Incubator: Ensure your incubator is properly humidified.
-
Avoid Outer Wells: If edge effects are a persistent problem, avoid using the outer wells for experimental samples. Instead, fill them with buffer or media.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of 95% or higher[4][5]. It is crucial to obtain a certificate of analysis from your supplier to confirm the purity of the specific lot you are using, as impurities can lead to unexpected results[4].
Q2: How should I prepare stock solutions of this compound?
A2: Stock solutions are typically prepared in a high-quality organic solvent such as DMSO. It is recommended to prepare a high-concentration stock (e.g., 10-50 mM), which can then be serially diluted in your assay buffer. Ensure the compound is fully dissolved before making further dilutions. For long-term storage, aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Are there any known off-target effects for piperazine-containing compounds?
A3: Yes, the piperazine scaffold is present in many biologically active compounds and can interact with various targets. Depending on the overall structure, piperazine derivatives have been reported to interact with targets such as cytochrome P450 enzymes and the hERG channel, which is a critical consideration for cardiotoxicity[1]. While specific off-target effects for this compound are not extensively documented in the provided search results, it is prudent to consider these potential liabilities, especially if you observe unexpected cytotoxicity or other off-target phenotypes in your assays[1].
Q4: My assay involves a colorimetric readout. Can this compound interfere with this?
A4: While fluorescence quenching is a more commonly reported issue for nitroaromatic compounds, it is possible for colored compounds to interfere with absorbance-based assays if their absorbance spectrum overlaps with that of the assay's chromophore. This compound is typically a solid, but in solution, it may have some color. It is good practice to measure the absorbance of the compound at the detection wavelength of your assay to rule out any direct interference.
Q5: What should I do if I suspect my compound is a Pan-Assay Interference Compound (PAINS)?
A5: PAINS are compounds that show activity in multiple assays through non-specific mechanisms[17]. If you observe that this compound is active in multiple, unrelated assays, it may be acting as a PAINS. In this case, it is essential to perform counter-screens and orthogonal assays as described above. Additionally, consulting with a medicinal chemist to evaluate the chemical structure for known reactive or promiscuous motifs is advisable[17].
Data Summary
Table 1: Physicochemical Properties of 1-(3-nitrophenyl)piperazine and its Hydrochloride Salt
| Property | 1-(3-nitrophenyl)piperazine (Free Base) | This compound | Reference(s) |
| CAS Number | 54054-85-2 | 294210-79-0 | [5][18][19] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | C₁₀H₁₃N₃O₂ · HCl | [5][18][19] |
| Molecular Weight | 207.23 g/mol | ~243.69 g/mol | [5][18][19] |
| Physical Form | Solid | Solid | [20] |
| Purity (Typical) | N/A | ≥ 95% | [4][5] |
| Stability | Stable under normal conditions | Stable under normal temperature and pressure | [4] |
Table 2: Quick Troubleshooting Reference
| Observed Issue | Potential Cause | Recommended Action |
| Low/No Activity | Compound precipitation | Check solubility in assay buffer; consider pH or co-solvent adjustment. |
| Compound degradation/impurity | Verify purity; use fresh stock solutions. | |
| High Background | Fluorescence quenching | Perform counter-screen without the biological target; use an orthogonal assay. |
| Non-specific binding | Optimize blocking conditions; add a non-ionic detergent to buffers. | |
| Irreproducible Results | Pipetting errors | Calibrate pipettes; use intermediate dilutions. |
| Edge effects | Use plate sealers; avoid using outer wells for samples. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
Objective: To estimate the concentration at which this compound begins to precipitate in your specific assay buffer.
Materials:
-
This compound
-
DMSO (or your primary stock solvent)
-
Your specific assay buffer
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).
-
In the 96-well plate, perform a serial dilution of your compound in your assay buffer. For example, start with a 1:100 dilution of your stock to get a 500 µM solution, and then perform 2-fold serial dilutions across the plate. Include a buffer-only control.
-
Incubate the plate at the same temperature and for the same duration as your main assay.
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the buffer control indicates precipitation.
-
The highest concentration at which no precipitation is observed is your estimated kinetic solubility. It is recommended to work at concentrations below this limit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. itwreagents.com [itwreagents.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. d-nb.info [d-nb.info]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. arp1.com [arp1.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. novateinbio.com [novateinbio.com]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 1-(3-Nitrophenyl)piperazine | C10H13N3O2 | CID 2760216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. scbt.com [scbt.com]
- 20. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
Technical Support Center: Optimizing Reaction Yield for 1-(3-nitrophenyl)piperazine Hydrochloride Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(3-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize reaction yields. This molecule is a crucial building block in pharmaceutical development, and mastering its synthesis is key to advancing many research projects.[1][2]
Synthesis Overview: Navigating the Reaction Landscape
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the available starting materials, desired scale, and laboratory capabilities.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach involves the reaction of an aryl halide (or other substrate with a good leaving group) with piperazine. The presence of an electron-withdrawing group, such as the nitro group on the aromatic ring, is crucial for activating the ring towards nucleophilic attack.[3]
Method 2: Buchwald-Hartwig Amination
A more modern and versatile approach is the palladium-catalyzed cross-coupling of an aryl halide with piperazine.[4][5][6] This method often provides higher yields and tolerates a broader range of functional groups compared to traditional SNAr reactions.[4]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Q1: I'm not seeing any product formation, or the yield is very low. What are the likely causes?
A1: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the possibilities for both primary synthetic routes.
For SNAr Reactions:
-
Insufficient Activation of the Aromatic Ring: The nitro group is a strong electron-withdrawing group, which is essential for this reaction to proceed. However, if the leaving group on your starting material (e.g., a chloro or bromo group) is not sufficiently activated, the reaction may be sluggish.
-
Solution: Consider using a more reactive starting material, such as 1-fluoro-3-nitrobenzene. The fluoro group is a better leaving group in SNAr reactions.[7]
-
-
Poor Nucleophilicity of Piperazine: If the reaction medium is too acidic, the piperazine can be protonated, reducing its nucleophilicity.
-
Solution: Ensure the reaction is run under basic or neutral conditions. The addition of a non-nucleophilic base like potassium carbonate can help to scavenge any generated acid.[8]
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. If it's not active, the reaction will not proceed.
-
Solution:
-
Use a Pre-catalyst: Air- and moisture-stable palladium pre-catalysts can simplify reaction setup and improve reproducibility.[4]
-
Ensure Anhydrous and Anaerobic Conditions: Both water and oxygen can deactivate the catalyst. Use anhydrous solvents and degas your reaction mixture thoroughly.
-
-
-
Incorrect Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the piperazine.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[9]
-
| Parameter | SNAr Troubleshooting | Buchwald-Hartwig Troubleshooting |
| Reactivity | Use more reactive aryl halide (e.g., fluoro) | Ensure active catalyst (use pre-catalyst) |
| Basicity | Add a non-nucleophilic base (e.g., K₂CO₃) | Use a strong, non-nucleophilic base (e.g., NaOtBu) |
| Conditions | Increase reaction temperature | Maintain anhydrous and anaerobic conditions |
| Key Reagent | N/A | Optimize ligand choice (e.g., RuPhos) |
Formation of Bis-arylated Byproduct
Q2: I'm observing a significant amount of a bis-arylated byproduct, where two nitrophenyl groups are attached to the piperazine. How can I minimize this?
A2: This is a common challenge due to the presence of two reactive secondary amines in piperazine. The formation of the disubstituted product competes with the desired mono-substituted product.
-
Stoichiometry is Key: The molar ratio of your reactants is the most critical factor to control.
-
Slow Addition of the Aryl Halide: Maintaining a high concentration of piperazine throughout the reaction is beneficial.
-
Solution: Add the aryl halide solution dropwise to the reaction mixture containing the piperazine over an extended period. This keeps the instantaneous concentration of the aryl halide low, reducing the likelihood of a second arylation.
-
-
Use of a Mono-protected Piperazine: This is a highly effective, albeit multi-step, strategy.
-
Solution: Start with a mono-protected piperazine, such as N-Boc-piperazine.[11] After the arylation reaction, the Boc protecting group can be easily removed with an acid to yield the desired product.
-
Product Purification and Isolation
Q3: I'm having difficulty purifying the final product. What are the recommended procedures?
A3: Proper purification is essential to obtain this compound with the desired purity, which is often required to be at least 95% for pharmaceutical applications.[2][12]
-
Initial Work-up:
-
Solution: After the reaction is complete, the crude product is often isolated by an acid-base extraction. The reaction mixture can be diluted with an organic solvent and washed with water to remove excess piperazine and inorganic salts. The organic layer is then extracted with an aqueous acid solution (e.g., HCl) to protonate the desired product and bring it into the aqueous phase. The aqueous layer is then basified to precipitate the free base, which can be extracted with an organic solvent.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Conversion to the Hydrochloride Salt: The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid.
-
Solution: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol). The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.[13][14]
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: To an oven-dried flask, add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Reagent Addition: Add the aryl halide (1 equivalent), piperazine (3-5 equivalents), and the base (e.g., NaOtBu, 1.5-2 equivalents).
-
Solvent and Degassing: Add anhydrous solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC.
-
Work-up and Purification: Follow the purification and isolation procedures described in Q3.
Protocol 2: SNAr Reaction
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (3-5 equivalents) in a suitable solvent (e.g., ethanol, DMSO).
-
Reagent Addition: Add 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene (1 equivalent) and a base such as potassium carbonate (2 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Follow the purification and isolation procedures described in Q3.
Concluding Remarks
The synthesis of this compound, while presenting certain challenges, can be reliably optimized by understanding the underlying reaction mechanisms and carefully controlling key experimental parameters. This guide provides a foundation for troubleshooting common issues and establishing robust synthetic protocols. For further in-depth information, consulting the referenced literature is highly recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...: Ingenta Connect [ingentaconnect.com]
- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. nbinno.com [nbinno.com]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Recrystallization of 1-(3-nitrophenyl)piperazine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-(3-nitrophenyl)piperazine hydrochloride by recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Section 1: Core Principles & Initial Considerations
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3] Impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed during an initial hot filtration step.[3][4]
For this compound, a salt of an organic base, its polarity is a key determinant of solvent choice. As a hydrochloride salt, it possesses significant ionic character, making it more soluble in polar solvents compared to its free base form.[5] The compound is a stable solid with a high melting point (reported as >230°C), which makes it a good candidate for recrystallization from a range of common solvents without concern for decomposition at their boiling points.[6]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What is the best solvent or solvent system for recrystallizing this compound?
Answer: The ideal solvent is one that dissolves the compound sparingly at room temperature but readily at its boiling point.[7] For a polar hydrochloride salt like this compound, polar protic solvents are the best starting point.
-
Single Solvent Systems: Ethanol, methanol, or isopropanol are excellent candidates. Water can also be effective, although the solubility might be high even at room temperature.[8] Initial small-scale solubility tests are crucial.[4]
-
Mixed Solvent Systems (Antisolvent Recrystallization): A mixed solvent system is often highly effective when a single perfect solvent cannot be found.[3][9] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "antisolvent" (in which it is poorly soluble) until the solution becomes turbid.[2][10]
-
Recommended Pairs:
-
Ethanol/Water
-
Methanol/Diethyl Ether
-
Ethanol/Ethyl Acetate
-
-
The goal is to find a ratio that keeps the compound dissolved at high temperatures but forces it to crystallize upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile for Amine HCl Salts |
| Water | High | 100 | High solubility, may require a co-solvent. |
| Methanol | High | 65 | Good "soluble" solvent candidate.[11] |
| Ethanol | High | 78 | Excellent general-purpose solvent for recrystallization.[8] |
| Isopropanol | Medium-High | 82 | Good candidate, often provides slower crystal growth. |
| Ethyl Acetate | Medium | 77 | Likely a poor solvent ("antisolvent"). |
| Diethyl Ether | Low | 35 | Likely a very poor solvent ("antisolvent"). |
| Hexane | Low | 69 | Insoluble. Good "antisolvent" candidate.[11] |
Q2: My crude material is colored (yellow/brown). How can I remove colored impurities?
Answer: Colored impurities are common in organic synthesis and can often be removed by treating the hot, dissolved solution with activated charcoal (also called decolorizing carbon).[9][12]
Mechanism: Activated charcoal has a very high surface area with pores that readily adsorb large, colored, and polymeric impurity molecules.[13]
Protocol:
-
Dissolve the crude solid in the minimum amount of near-boiling solvent.
-
Remove the flask from the heat source and cool it slightly to prevent boiling over.[12]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight, or the tip of a spatula).[7][12] Using too much will adsorb your product and reduce the yield.[7]
-
Gently swirl and reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption.[7]
-
Perform a hot gravity filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal.[7] This step must be done quickly to prevent premature crystallization in the funnel.[12]
Q3: I've cooled the solution, but no crystals are forming. What should I do?
Answer: The absence of crystals upon cooling indicates that the solution is not supersaturated. Several techniques can be used to induce crystallization.[14]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the meniscus.[14][15] The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[14][16] This provides a template for other molecules to deposit onto, initiating crystallization. If you don't have pure material, use a speck of the original crude solid.
-
Reduce Solvent Volume: It's possible you used too much solvent.[4][17] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[14][17]
-
Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to form a small amount of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals as seeds.[14][15]
-
Lower the Temperature: If cooling to room temperature and then in an ice-water bath (0°C) is insufficient, a salt-ice bath can achieve temperatures down to -10°C or lower, further decreasing solubility.[15]
Workflow & Troubleshooting Diagrams
Recrystallization Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Q4: The product separated as an oil, not crystals. How do I fix this?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[10] This is often due to the solution being too concentrated or cooling too rapidly, or the presence of impurities that depress the melting point.
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution more dilute.[17] Then, allow it to cool much more slowly.
-
Lower the Saturation Temperature: Add more of the "good" solvent (if using a mixed system) to ensure the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.
-
Vigorous Agitation: As the solution cools, agitate it vigorously at the temperature where it oiled out. This can sometimes break up the oil and encourage crystal formation.
Q5: My final yield is very low. What are the common causes?
Answer: A low yield is a frequent issue in recrystallization.[18] Several factors could be responsible:
-
Using too much solvent: This is the most common cause.[4] A significant amount of your product will remain dissolved in the mother liquor even when cold.[4]
-
Premature crystallization: If the product crystallizes during the hot gravity filtration step, it will be lost with the charcoal or other insoluble impurities. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave a substantial amount of product in the solution.[18]
-
Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.[4]
Troubleshooting Common Recrystallization Problems
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 3: Standard Operating Protocol
This protocol assumes ethanol has been identified as a suitable single solvent.
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal
-
Erlenmeyer flasks, Buchner funnel, filter flask, fluted and flat filter paper
-
Heating source (hot plate or steam bath)
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[19]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.[7]
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through quickly.[12]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is critical for the formation of large, pure crystals.[3]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[4]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass.[7]
-
Analysis: Determine the melting point and weigh the final product to calculate the percent recovery. A pure compound should exhibit a sharp melting point.[18]
References
- 1. mt.com [mt.com]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. nbinno.com [nbinno.com]
- 7. Recrystallization [wiredchemist.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. swgdrug.org [swgdrug.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. brainly.com [brainly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainly.com [brainly.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. theory.labster.com [theory.labster.com]
Technical Support Center: Long-Term Storage and Stability of 1-(3-nitrophenyl)piperazine Hydrochloride
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-(3-nitrophenyl)piperazine hydrochloride (CAS 294210-79-0). As a key intermediate in pharmaceutical synthesis, understanding its long-term stability and potential degradation pathways is critical for ensuring experimental reproducibility, product quality, and regulatory compliance.[1][2] This document provides a comprehensive resource in a question-and-answer format, offering troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.
The hydrochloride salt form of 1-(3-nitrophenyl)piperazine is intentionally used to enhance the compound's stability. The protonation of the basic piperazine nitrogen protects the lone pair of electrons, significantly reducing its susceptibility to oxidation, which is a common degradation pathway for free amines.[3] However, despite this enhanced stability, the molecule is not impervious to degradation under certain conditions. This guide will delve into the nuances of its storage, handling, and analysis.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid material should be stored in a well-sealed, light-resistant container in a cool, dry, and well-ventilated place.[4][5] Ambient room temperature is generally acceptable for storage.[6] The high melting point of over 230°C is indicative of a stable solid crystalline lattice.[1]
-
Causality: The primary concerns for solid-state stability are moisture and light. As a hydrochloride salt, the compound can be hygroscopic, and absorbed moisture can initiate hydrolytic degradation or mediate other reactions.[4][7] Light, particularly UV radiation, can provide the energy to initiate photochemical degradation.[5]
Q2: I've noticed a slight discoloration (yellowing) of my solid sample over time. What could be the cause?
A2: Discoloration is often the first visual indicator of chemical degradation. For a compound containing a nitrophenyl group, this could be due to several factors:
-
Photodegradation: Exposure to light can cause photochemical reactions, leading to the formation of colored degradation products. This is a common issue with aromatic nitro compounds.
-
Oxidation: While the hydrochloride salt form reduces the risk of amine oxidation, slow oxidation of other parts of the molecule or of trace impurities can still occur, leading to colored byproducts.
-
Trace Impurities: The initial purity of the material is crucial. A purity of 95% or higher is standard for this intermediate, as impurities can act as catalysts for degradation.[1][2]
Q3: Is this compound susceptible to hygroscopicity?
A3: Yes, as a hydrochloride salt, it has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[7] The extent of hygroscopicity can affect the material's physical properties (e.g., flowability, caking) and chemical stability.[4][7] If you are working in a high-humidity environment or have observed changes in the physical state of your powder, it is advisable to perform a hygroscopicity assessment.
Q4: What are the recommended procedures for handling this compound safely?
A4: Standard laboratory safety protocols for handling chemical reagents should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] The compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]
Part 2: Troubleshooting Stability Issues in Solution
Q5: My stock solution of this compound in an aqueous buffer shows a decrease in purity over a few days. What is happening?
A5: Solution-state stability is generally lower than solid-state stability. The observed degradation is likely due to hydrolysis or pH-related effects. The piperazine ring can be susceptible to ring-opening reactions, especially under thermal stress in aqueous environments.[1] While the hydrochloride salt improves stability, once dissolved, the equilibrium between the salt and free base can be influenced by the buffer's pH.
-
Troubleshooting Steps:
-
pH-Stability Profile: Conduct a study to determine the pH at which the compound exhibits maximum stability. This typically involves preparing solutions in a range of buffers and analyzing purity over time.
-
Use Fresh Solutions: For sensitive experiments, it is always best practice to prepare solutions fresh.
-
Storage of Solutions: If solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and blanketed with an inert gas like nitrogen or argon to minimize oxidation.
-
Q6: I am performing a reaction at an elevated temperature and suspect my starting material is degrading. How can I confirm this?
A6: Thermal degradation is a significant concern. The piperazine ring itself can undergo thermal degradation, which is temperature-dependent and follows first-order kinetics.[1] To confirm degradation, you should:
-
Run a Control Reaction: Set up a control experiment containing only the this compound in the reaction solvent at the target temperature (without other reactants).
-
Time-Course Analysis: Withdraw aliquots from the control reaction at various time points and analyze them using a stability-indicating HPLC method (see Part 4) to quantify the amount of remaining starting material. A decrease in the peak area of the parent compound over time confirms thermal degradation.
Part 3: Understanding Potential Degradation Pathways
A comprehensive understanding of potential degradation pathways is essential for developing robust analytical methods and stable formulations. While specific degradation products for this compound are not extensively documented in the public literature, we can infer the most probable pathways based on the chemical functionalities present: the piperazine ring, the nitrophenyl group, and the amine hydrochloride salt.
Probable Degradation Mechanisms:
-
Oxidation of the Piperazine Ring: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[9] This is a common degradation pathway for many piperazine-containing pharmaceuticals.
-
Reduction of the Nitro Group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group.[10][11] This is a well-established metabolic and degradation pathway for nitroaromatic compounds. These reduced forms can be further reactive.
-
Hydrolysis/Ring Opening: Under aqueous conditions, particularly with heat or at non-optimal pH, the piperazine ring can undergo hydrolytic cleavage, leading to ring-opened products such as N-(2-aminoethyl)piperazine derivatives.[1]
-
Photodegradation: Aromatic nitro compounds are often photoreactive. Upon exposure to UV light, complex degradation pathways can be initiated, potentially involving the nitro group or the aromatic ring.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for 1-(3-nitrophenyl)piperazine HCl.
Part 4: Experimental Protocols
For robust experimental design and regulatory submissions, it is crucial to employ validated, stability-indicating analytical methods. The following protocols provide a framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active substance.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Spread a thin layer of the solid powder in a petri dish and heat in an oven at 105°C for 24 hours. Also, heat a solution of the compound (100 µg/mL in mobile phase) at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Caption: Workflow for the forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent compound from all potential degradation products.[5][14]
Objective: To develop an HPLC method capable of separating this compound from its degradation products generated during forced degradation studies.
Starting HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to screen for all potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV detector at a wavelength that provides good response for the parent compound (e.g., determined by UV scan). |
| Injection Vol. | 10 µL |
Method Development & Troubleshooting:
-
Initial Screening: Inject the unstressed sample and all stressed samples from the forced degradation study using the starting conditions.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Troubleshooting Poor Separation:
-
Modify Gradient: If degradation products co-elute with the parent peak or with each other, adjust the gradient slope. A shallower gradient provides more resolving power.
-
Change Mobile Phase pH: Adjusting the pH of the aqueous mobile phase (e.g., using phosphate buffer) can alter the ionization state of the piperazine moiety and acidic or basic degradants, significantly changing their retention times.
-
Try a Different Column: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase.
-
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ijrpp.com [ijrpp.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ijpsr.com [ijpsr.com]
Technical Support Center: Protocol Optimization for Derivatization of 1-(3-nitrophenyl)piperazine hydrochloride for GC-MS
<
Welcome to the technical support center for the GC-MS analysis of 1-(3-nitrophenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crucial derivatization step. As a polar and non-volatile compound, direct GC-MS analysis of this compound is challenging.[1][2] Derivatization is a necessary chemical modification to enhance its volatility and improve chromatographic behavior, ultimately leading to reliable and reproducible results.[2][3]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a salt with a high melting point (greater than 230°C) and is non-volatile.[4] Gas chromatography relies on the analyte being volatile enough to be transported through the column by the carrier gas.[1][2] The polar N-H group in the piperazine ring and the nitro group contribute to strong intermolecular forces, preventing its volatilization at typical GC operating temperatures.[2] Derivatization masks these polar functional groups by replacing the active hydrogen on the secondary amine with a non-polar group.[2][5] This chemical modification increases the compound's volatility and thermal stability, making it amenable to GC-MS analysis.[1][2] Furthermore, proper derivatization can improve peak shape by reducing interactions with active sites in the GC system, leading to more symmetrical peaks and better resolution.[6][7]
Q2: What are the most common derivatization strategies for a secondary amine like 1-(3-nitrophenyl)piperazine?
A2: The primary methods for derivatizing secondary amines for GC-MS analysis fall into two main categories: acylation and silylation.[5]
-
Acylation: This involves the reaction of the secondary amine with an acylating agent, typically a perfluorinated anhydride or acyl chloride, to form a stable amide derivative.[2][8] Common reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[2] These reagents are highly reactive and produce volatile derivatives that are excellent for electron capture detection (ECD) if that is a desired detection method, although they are also perfectly suited for mass spectrometry.[2][3]
-
Silylation: This process replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group.[1][5] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][5] Silyl derivatives are generally more volatile and thermally stable.[2] However, they can be sensitive to moisture, which can lead to incomplete reactions or hydrolysis of the derivative.[1][5]
The choice between acylation and silylation often depends on the specific analytical requirements, potential interferences in the sample matrix, and the desired sensitivity.
Troubleshooting Guide
Below are common issues encountered during the derivatization of this compound, along with step-by-step troubleshooting guidance.
Problem 1: No or very low derivatization yield (i.e., no product peak in the chromatogram).
This is a frequent and frustrating issue that can stem from several factors. The following logical workflow will help you diagnose and resolve the problem.
Troubleshooting Workflow: Low/No Derivatization Yield
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. nbinno.com [nbinno.com]
- 5. gcms.cz [gcms.cz]
- 6. sielc.com [sielc.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of 1-(3-Nitrophenyl)piperazine Hydrochloride Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-(3-nitrophenyl)piperazine hydrochloride. As Senior Application Scientists, we understand that scaling a chemical synthesis from the milligram to the gram scale is not merely a linear increase in reagent quantities. It presents a unique set of challenges that require careful consideration of reaction kinetics, heat and mass transfer, and product purification. This guide is designed to provide you with in-depth, practical solutions to common issues encountered during this critical scale-up process, ensuring the integrity and efficiency of your synthesis.
Troubleshooting Guide: From Milligrams to Grams
This section addresses specific problems you may encounter during the scale-up of the N-arylation of piperazine with 1-chloro-3-nitrobenzene to produce 1-(3-nitrophenyl)piperazine, followed by its conversion to the hydrochloride salt.
Issue 1: Low or Stagnant Reaction Conversion
Question: I've successfully synthesized 1-(3-nitrophenyl)piperazine on a 100 mg scale with good yield. However, upon scaling to 10 grams, the reaction seems to stall, with significant amounts of starting material remaining even after extended reaction times. What could be the cause?
Answer: This is a classic scale-up challenge often rooted in inadequate mixing and heat transfer.
-
Causality:
-
Heterogeneous Reaction Mixture: The reaction between piperazine (often used in excess) and 1-chloro-3-nitrobenzene can be heterogeneous, especially at the start. On a small scale, magnetic stirring may be sufficient to ensure adequate interaction between reactants. However, on a larger scale, magnetic stirring becomes less effective, leading to localized "hot spots" and areas of poor reactant mixing.
-
Exothermic Reaction: The N-arylation reaction is exothermic. On a small scale, the heat generated dissipates quickly into the surroundings. On a gram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation. This can cause solvent to boil locally, creating pressure buildup and potentially leading to side reactions or decomposition of starting materials and product.
-
-
Solutions:
-
Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring. This provides more efficient and uniform agitation throughout the larger reaction volume, ensuring better contact between reactants.
-
Controlled Reagent Addition: Instead of adding the 1-chloro-3-nitrobenzene all at once, add it portion-wise or via a dropping funnel over a period of time. This allows for better control of the reaction exotherm.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature. This will give you a more accurate reading than measuring the temperature of the heating bath.
-
Solvent Choice: Ensure your solvent can handle the heat generated and has a high enough boiling point to maintain the desired reaction temperature without excessive pressure buildup. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for this type of reaction.
-
Issue 2: Formation of Di-substituted Byproduct
Question: My scaled-up reaction is producing a significant amount of a di-substituted byproduct, 1,4-bis(3-nitrophenyl)piperazine. How can I improve the selectivity for the mono-substituted product?
Answer: The formation of the di-substituted byproduct is a common issue due to the presence of two reactive nitrogen atoms in piperazine.[1]
-
Causality: Once the first nitrogen of piperazine reacts to form the mono-substituted product, the second nitrogen is still available to react with another molecule of 1-chloro-3-nitrobenzene. On a larger scale, with potentially less uniform mixing, localized areas with a higher concentration of the electrophile can favor this second substitution.
-
Solutions:
-
Stoichiometry Control: The most effective way to favor mono-substitution is to use a large excess of piperazine (typically 5-10 equivalents) relative to the 1-chloro-3-nitrobenzene.[1] This statistically increases the probability of the electrophile reacting with an un-substituted piperazine molecule.
-
Slow Addition at Low Temperature: Add the 1-chloro-3-nitrobenzene slowly to the reaction mixture, preferably at a lower temperature initially. This helps to maintain a low concentration of the electrophile at any given time, disfavoring the second substitution.
-
Use of a Mono-protected Piperazine: A more controlled but multi-step approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[2][3] The protecting group blocks one of the nitrogen atoms, forcing the reaction to occur at the other. The protecting group can then be removed in a subsequent step.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: After the reaction, I'm struggling to isolate and purify the this compound. The crude product is an oil, and column chromatography is proving to be difficult on a larger scale.
Answer: The basic nature of the piperazine product and its potential water solubility can complicate purification.
-
Causality: The free base, 1-(3-nitrophenyl)piperazine, is an amine and therefore basic. This can cause it to streak on silica gel during column chromatography. The hydrochloride salt, while often a solid, can sometimes be hygroscopic or form an oil if impurities are present.
-
Solutions:
-
Acid-Base Extraction: This is a highly effective technique for purifying basic compounds like piperazines.[1]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to a pH of >10.
-
Extract the free base back into an organic solvent.
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
-
Crystallization of the Hydrochloride Salt: Once the free base is purified, it can be converted to the hydrochloride salt for easier handling and storage.
-
Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or ether) while stirring.
-
The hydrochloride salt should precipitate out of the solution. If it oils out, try adding a non-polar co-solvent or scratching the inside of the flask to induce crystallization.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with 1-chloro-3-nitrobenzene?
A1: 1-chloro-3-nitrobenzene is a hazardous substance and requires careful handling.[4][5][6][7][8]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[6][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][8] Work in a well-ventilated fume hood.
-
Handling: Avoid creating dust.[5][7][8] Wash hands thoroughly after handling.[4][5][6]
-
Disposal: Dispose of waste according to local, regional, and national regulations.[4] It is toxic to aquatic life with long-lasting effects.[4][6][8]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% or higher.[9][10][11]
Q3: What is the role of the nitro group in this reaction?
A3: The nitro group (-NO2) is a strong electron-withdrawing group. In the 1-chloro-3-nitrobenzene starting material, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This makes the substitution of the chlorine atom by the piperazine nucleophile more favorable.
Q4: Can I use a different base in this reaction?
A4: Yes, while the reaction can sometimes be run without an added base, particularly with a large excess of piperazine which can act as both a nucleophile and a base, an external base is often used to neutralize the HCl formed during the reaction. Common bases include triethylamine (Et3N), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3). The choice of base can influence the reaction rate and side product formation.
Q5: What analytical techniques are best for monitoring the reaction progress?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, including the masses of the starting materials, product, and any byproducts, which is particularly useful for identifying the di-substituted species.
Experimental Protocols
Gram-Scale Synthesis of 1-(3-Nitrophenyl)piperazine
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Equivalents |
| Piperazine | 86.14 | 43.07 | 0.5 | 5 |
| 1-Chloro-3-nitrobenzene | 157.56 | 15.76 | 0.1 | 1 |
| Dimethylformamide (DMF) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with an overhead mechanical stirrer, a condenser, and a dropping funnel, add piperazine (43.07 g, 0.5 mol) and DMF (100 mL).
-
Stir the mixture until the piperazine has dissolved.
-
In a separate beaker, dissolve 1-chloro-3-nitrobenzene (15.76 g, 0.1 mol) in DMF (100 mL).
-
Transfer the 1-chloro-3-nitrobenzene solution to the dropping funnel.
-
Heat the piperazine solution to 80-90 °C.
-
Slowly add the 1-chloro-3-nitrobenzene solution from the dropping funnel to the piperazine solution over 1-2 hours, maintaining the internal temperature below 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with the acid-base extraction workup as described in the Troubleshooting Guide.
Conversion to this compound
-
Dissolve the purified 1-(3-nitrophenyl)piperazine free base in isopropanol (approximately 5-10 mL per gram of free base).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (or concentrated HCl) dropwise until the pH of the solution is acidic (test with pH paper).
-
Stir the mixture in the ice bath for 30-60 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol.
-
Dry the product under vacuum to a constant weight.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound, highlighting key troubleshooting points.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Piperazine, 1-(3-nitrophenyl)-, hydrochloride (1:1) [cymitquimica.com]
Validation & Comparative
A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 1-(3-Nitrophenyl)piperazine Hydrochloride
In the rigorous landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key synthetic building block like 1-(3-nitrophenyl)piperazine hydrochloride, ensuring its purity is paramount to the integrity of the final drug product.[1] This guide offers an in-depth, objective comparison between two powerful analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Our analysis moves beyond procedural outlines to explore the fundamental principles and causalities behind experimental choices. We will demonstrate why relying on a single analytical method can be insufficient and how employing orthogonal methods—techniques based on different physical principles—provides a more comprehensive and trustworthy assessment of a compound's purity.[2] This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust, validated analytical strategies.
The Orthogonal Approach: Why qNMR and HPLC are a Powerful Combination
Quantitative NMR and HPLC represent two distinct pillars of analytical chemistry. qNMR is a primary spectroscopic method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification without needing an identical reference standard for the analyte.[3][4][5] In contrast, HPLC is a comparative chromatographic technique that separates components of a mixture, with quantification relying on the response relative to a well-characterized reference standard of the same compound.[6]
The synergy of these methods provides a self-validating system. While HPLC excels at detecting trace-level impurities with high sensitivity, qNMR offers an unbiased, absolute measure of the main component's purity and can simultaneously identify and quantify impurities without specific reference materials for each.[7][8] This dual approach ensures that no impurity goes undetected—whether it lacks a UV chromophore (a blind spot for HPLC-UV) or is present at very low concentrations.
Quantitative ¹H-NMR: The Primary Method for Absolute Purity
qNMR has gained significant traction and acceptance from regulatory bodies, including its inclusion in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), as a primary ratio method of measurement.[9][10][11][12] Its power lies in the direct relationship between the integrated area of a specific NMR signal and the molar quantity of the molecule it represents.
Causality Behind Key qNMR Experimental Choices
-
Internal Standard Selection: The choice of an internal standard (IS) is critical for accuracy. The IS must be of high, certified purity, stable, non-volatile, and possess signals that are well-resolved from the analyte's signals.[6][8] For this compound, compounds like Maleic Acid or Dimethyl Sulfone are excellent choices. Their simple spectra appear in regions that do not overlap with the aromatic or aliphatic protons of the target molecule, ensuring clean integration.
-
Solvent and Sample Preparation: The sample and the internal standard must be completely solubilized to ensure a homogeneous solution for accurate measurement. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for the hydrochloride salt of 1-(3-nitrophenyl)piperazine. Precise weighing of both the analyte and the internal standard using a microbalance is the largest potential source of error and demands meticulous attention.[13]
-
Critical Acquisition Parameters for Accurate Quantification:
-
Relaxation Delay (D1): This is arguably the most crucial parameter in qNMR. The D1 delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated.[7] A sufficiently long delay (e.g., 30-60 seconds) ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the resulting signal integral is truly proportional to the number of nuclei.[13]
-
Signal-to-Noise Ratio (S/N): For integration to be precise (with an error of less than 1%), a high S/N ratio of at least 250:1 is required.[2][9][14] This is achieved by adjusting the number of scans based on the sample concentration.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal for each scan, contributing to achieving the required S/N in a reasonable timeframe.[9]
-
HPLC-UV: The Industry Workhorse for Impurity Profiling
HPLC coupled with a UV detector is the default method for purity analysis in most pharmaceutical quality control labs.[6] Its high sensitivity and throughput make it ideal for routine testing and for detecting trace impurities that might be missed by qNMR.
Methodological Considerations for HPLC
-
Dependence on Reference Standards: HPLC purity determination is a relative measurement. The accuracy of the result is entirely dependent on the purity of the Certified Reference Material (CRM) of this compound used for calibration.
-
Method Development: A robust method requires careful selection of a column (e.g., C18) and a mobile phase that can effectively separate the main compound from all potential process-related impurities and degradation products.[15]
-
Limitations of UV Detection: The fundamental assumption in a standard HPLC purity analysis (area percent method) is that all compounds have an identical response to the UV detector at the chosen wavelength. This is rarely true. Impurities with different chromophores will have different Relative Response Factors (RRFs), which can lead to significant under- or over-estimation of their levels if not individually corrected.[6] qNMR can be an excellent tool to determine these RRFs accurately.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the distinct workflows for purity determination by qNMR and HPLC, highlighting the key operational differences.
Caption: Workflow for purity determination by ¹H-qNMR.
Caption: Workflow for purity determination by HPLC-UV.
Head-to-Head Validation Data
The following table summarizes representative validation parameters for the purity assessment of a batch of this compound using both techniques.
| Parameter | Quantitative ¹H-NMR | HPLC-UV | Commentary |
| Principle | Absolute (Primary Ratio) | Relative (Comparative) | qNMR provides a direct measure of purity; HPLC purity is relative to a reference standard. |
| Purity Result | 99.1% (w/w) | 99.7% (Area %) | The lower qNMR value accounts for non-UV active impurities (e.g., residual water, solvents), providing a more accurate mass purity. |
| Accuracy | 98.5 - 101.0% | 99.0 - 101.5% | Both methods show high accuracy, validated against a certified reference material. |
| Precision (%RSD) | ≤ 0.5% | ≤ 1.0% | qNMR often demonstrates superior precision due to the stability of the measurement and fewer sample handling steps.[3] |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods exhibit excellent linearity over the tested concentration range. |
| Specificity | High (Structure-based) | High (Separation-based) | qNMR is highly specific due to unique proton signals. HPLC specificity depends on the method's ability to resolve all impurities. |
| LOD / LOQ | ~0.1% / ~0.3% | ~0.01% / ~0.03% | HPLC is significantly more sensitive, making it superior for trace impurity detection.[16] |
| Throughput | Lower | Higher | The long relaxation delays required for qNMR result in longer analysis times per sample compared to a typical 15-20 minute HPLC run.[7] |
| Sample Consumption | Higher (5-10 mg) | Lower (~1 mg) | qNMR requires more material to achieve the necessary signal-to-noise ratio.[3][7] |
| Destructive | No | Yes | The sample can be fully recovered after qNMR analysis.[17] |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Detailed Experimental Protocols
Protocol 1: Purity by Quantitative ¹H-NMR
This protocol describes the determination of the absolute purity of this compound using maleic acid as the internal standard.
-
System Suitability: Before analysis, qualify the NMR instrument by verifying parameters such as lineshape, pulse width, and sensitivity according to established procedures (e.g., USP <761>).[18][19]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial using a calibrated microbalance.
-
Accurately weigh approximately 5 mg of high-purity (>99.5%) maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (600 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 20 ppm.
-
Pulse Angle (p1): 30°.
-
Relaxation Delay (d1): 60 seconds (crucial for quantification).
-
Number of Scans (ns): 16-64 (to achieve S/N > 250:1).
-
Acquisition Time (aq): At least 4 seconds.
-
-
Data Processing:
-
Apply Fourier transform with an exponential window function (line broadening of ~0.3 Hz).
-
Perform manual phasing and baseline correction across the entire spectrum.
-
Calibrate the spectrum by setting the maleic acid singlet to its known chemical shift (~6.2 ppm).
-
-
Integration and Calculation:
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte. The aromatic proton at ~7.8 ppm (singlet, 1H) is a suitable choice.
-
Integrate the singlet from the internal standard (maleic acid, 2H) at ~6.2 ppm.
-
Calculate the purity (P_analyte) using the following formula[14]:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (Analyte: 243.69 g/mol ; IS: 116.07 g/mol )
-
m: Mass
-
P: Purity of the internal standard
-
Protocol 2: Purity by HPLC-UV
This protocol outlines a standard reversed-phase HPLC method for purity analysis.
-
System Suitability: Equilibrate the HPLC system until a stable baseline is achieved. Inject a standard solution five times; the %RSD for peak area and retention time should be ≤ 2.0%.
-
Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, UV-Vis detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis Sequence: Run a blank (mobile phase), inject the standard solution, and then inject the sample solution.
-
Data Processing and Calculation:
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100
-
Conclusion: An Integrated Strategy for Unquestionable Purity
Both qNMR and HPLC are indispensable tools for the purity validation of this compound. They are not competitors but rather complementary partners in ensuring the quality of pharmaceutical materials.
-
HPLC should be the method of choice for routine quality control, release testing, and stability studies where its high throughput and superior sensitivity for detecting trace degradation products are paramount.[7][16]
-
qNMR serves as the definitive primary method for the absolute purity assignment of reference standards and for investigating out-of-spec results from HPLC, especially when non-UV active impurities are suspected.[8][17] It provides an orthogonal, unbiased purity value that is traceable to the International System of Units (SI) and simultaneously confirms the structural identity of the material.[20][21]
By adopting an integrated approach that leverages the strengths of both techniques, researchers and drug developers can build a comprehensive and robust data package, ensuring the highest degree of confidence in the purity of their materials and the ultimate safety and efficacy of the medicines they develop.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. enovatia.com [enovatia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 13. rssl.com [rssl.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. usp.org [usp.org]
- 21. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(3-nitrophenyl)piperazine Hydrochloride and Its Analogs
For researchers and drug development professionals, the phenylpiperazine scaffold represents a cornerstone in modern medicinal chemistry. Its structural simplicity and synthetic tractability belie a profound pharmacological versatility, forming the core of numerous therapeutics targeting the central nervous system (CNS) and beyond.[1] Within this class, 1-(3-nitrophenyl)piperazine hydrochloride stands out as a pivotal chemical intermediate, offering a unique electronic and steric profile for further molecular exploration.[2]
This guide provides an in-depth comparison of the biological activity of 1-(3-nitrophenyl)piperazine and its key analogs. Rather than a simple catalog of data, we will dissect the causality behind their pharmacological profiles, focusing on the principles of structure-activity relationships (SAR) that govern their interactions with key biological targets. The experimental data and protocols presented herein are synthesized from authoritative sources to provide a robust framework for future research and development.
Core Compound Profile: this compound
1-(3-nitrophenyl)piperazine, typically handled as its hydrochloride salt for improved stability and solubility, is a foundational building block in synthetic chemistry.[3] Its structure features a piperazine ring, known to enhance water solubility and bioavailability, linked to a phenyl ring substituted with an electron-withdrawing nitro group at the meta-position.[4]
-
Chemical Formula: C₁₀H₁₃N₃O₂・HCl[5]
-
Molecular Weight: 243.69 g/mol [5]
-
Key Structural Features: A basic piperazine nitrogen, an aromatic ring, and a meta-positioned nitro group.
-
Primary Role: Widely utilized as a precursor for the synthesis of more complex pharmaceutical agents targeting a range of therapeutic areas.[2]
While extensive biological data for this specific precursor is not widely published, its structural motifs allow us to predict its activity based on well-established SAR principles for the broader arylpiperazine class.
The Rationale for Comparison: The Critical Role of Isomerism
The biological activity of an arylpiperazine is exquisitely sensitive to the substitution pattern on the aromatic ring. Shifting the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) dramatically alters the molecule's electronic distribution, steric profile, and ability to form key interactions with receptor binding pockets.[6]
-
Electronic Effects: The nitro group is strongly electron-withdrawing. Its position influences the basicity of the distal piperazine nitrogen and the electrostatic potential of the aromatic ring, which are crucial for receptor recognition.
-
Steric Effects: An ortho-substituent can cause significant steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. Meta and para substituents generally present fewer steric clashes.
This guide will compare 1-(3-nitrophenyl)piperazine to its ortho- and para-isomers, as well as other analogs, by examining their differential effects on primary CNS targets.
Comparative Analysis of Biological Activity: A Focus on CNS Receptors
Arylpiperazines are renowned for their high affinity for serotonergic and dopaminergic G-protein coupled receptors (GPCRs), which are central to the treatment of numerous psychiatric and neurological disorders.[7][8]
Serotonin 5-HT₁ₐ Receptor Affinity
The 5-HT₁ₐ receptor is a key target for anxiolytic and antidepressant drugs. The arylpiperazine moiety is a classic 5-HT₁ₐ pharmacophore.
-
General Trend: Arylpiperazines consistently demonstrate high, often nanomolar, affinity for the 5-HT₁ₐ receptor.[9][10]
-
Influence of Substituent Position: Studies on analogous series of arylpiperazines have shown that substitution at the meta-position on the phenyl ring can be optimal for 5-HT₁ₐ receptor affinity compared to ortho or para isomers.[6] This is attributed to the ability of the meta-substituted compound to orient itself favorably within the binding site without incurring the steric penalty of an ortho-group or the suboptimal positioning of a para-group.
-
Inference for 1-(3-nitrophenyl)piperazine: Based on these established principles, it is highly probable that 1-(3-nitrophenyl)piperazine is a potent ligand for the 5-HT₁ₐ receptor. Its activity would be expected to be higher than its 1-(2-nitrophenyl)piperazine analog due to reduced steric hindrance.
Dopamine D₂ Receptor Affinity
The D₂ receptor is a primary target for antipsychotic medications. Many arylpiperazines, including the atypical antipsychotic aripiprazole, interact with this receptor.[3]
-
General Trend: The interaction with the D₂ receptor is strongly influenced by the electronic properties of the aryl substituent. The binding is stabilized by interactions between the protonated piperazine nitrogen and key acidic residues like Aspartate (Asp) in the receptor, as well as edge-to-face pi-stacking interactions with aromatic residues like Phenylalanine (Phe) and Tryptophan (Trp).
-
Influence of Substituent Electronics: A critical finding is that electron-withdrawing groups on the aryl ring tend to decrease binding affinity for the D₂ receptor. Conversely, electron-donating groups can enhance affinity by increasing the negative electrostatic potential on the aromatic ring, favoring these edge-to-face interactions.
-
Inference for 1-(3-nitrophenyl)piperazine: The presence of the strongly electron-withdrawing 3-nitro group likely reduces the affinity of 1-(3-nitrophenyl)piperazine for the D₂ receptor compared to unsubstituted phenylpiperazine or analogs bearing electron-donating groups (e.g., methoxy). This property is often desirable in the design of modern CNS drugs to achieve selectivity for serotonin receptors over dopamine receptors, potentially reducing motor side effects.
Summary of Structure-Activity Relationship (SAR) Principles
| Structural Feature | Predicted Effect on 5-HT₁ₐ Affinity | Predicted Effect on D₂ Affinity | Supporting Rationale & Evidence |
| Arylpiperazine Core | High Affinity | Moderate to High Affinity | This scaffold is a privileged structure for binding to monoamine GPCRs.[7][9] |
| Nitro Group Position | meta > ortho, para (Hypothesized) | Varies; sensitive to electronics | Positional isomerism critically affects binding. The meta position is often optimal for 5-HT₁ₐ in related series.[6] |
| Electron-Withdrawing Group (e.g., -NO₂) at meta-position | Potentially High | Decreased Affinity | Electron-withdrawing groups reduce favorable edge-to-face interactions within the D₂ receptor binding site. |
Broader Biological Activities: Beyond CNS Receptors
To illustrate the versatility of the nitrophenylpiperazine scaffold, it is valuable to examine its activity against other biological targets. A recent study explored a series of 1-(4-nitrophenyl)piperazine derivatives as potential inhibitors of tyrosinase, an enzyme involved in melanin production.
Case Study: 1-(4-Nitrophenyl)piperazine Analogs as Tyrosinase Inhibitors
In this study, the core 1-(4-nitrophenyl)piperazine structure was elaborated with various substituents to probe the SAR for tyrosinase inhibition. The results demonstrate that even when removed from CNS targets, the nitrophenylpiperazine core can be a launchpad for developing potent bioactive molecules.
| Compound ID | R Group (Substitution) | Tyrosinase Inhibition IC₅₀ (µM) |
| 4a | Benzoate | > 200 |
| 4d | 4-Nitrobenzoate | > 200 |
| 4g | 2-(4-Methoxyphenyl)acetate | 100.91 |
| 4h | 6-Formyl-2,3-dimethoxybenzoate | 102.50 |
| 4l | 2-(1H-indol-3-yl)acetate | 72.55 |
| Kojic Acid (Standard) | N/A | 16.69 |
| Data synthesized from a study by Al-Khafaji et al. (2024). |
This data clearly shows that derivatization of the core structure is necessary to achieve significant inhibitory activity, with the indole-containing analog 4l being the most potent in the series.
Experimental Methodologies: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of the data that underpins SAR studies, robust and well-validated experimental protocols are essential. The primary method for determining the binding affinity of a compound for a receptor is the competitive radioligand binding assay.
Detailed Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay
This protocol is a representative example for determining the inhibition constant (Kᵢ) of a test compound.
Objective: To quantify the binding affinity of a test compound (e.g., 1-(3-nitrophenyl)piperazine) for the 5-HT₁ₐ receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Commercially available membranes from cells expressing recombinant human 5-HT₁ₐ receptors.
-
Radioligand: [³H]8-OH-DPAT, a selective 5-HT₁ₐ agonist.
-
Reference Compound: Serotonin (5-HT) or unlabeled 8-OH-DPAT for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[2]
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
Workflow Diagram:
References
- 1. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Nitrophenyl)piperazine | C10H13N3O2 | CID 100949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Serotonergic Receptor Binding: 1-(3-nitrophenyl)piperazine vs. m-Chlorophenylpiperazine (mCPP)
A Guide for Researchers in Pharmacology and Drug Development
In the landscape of serotonergic research, phenylpiperazine derivatives represent a cornerstone class of compounds, valued for their diverse interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. Among these, meta-Chlorophenylpiperazine (mCPP) is a well-characterized, non-selective agent widely used as a pharmacological tool to probe the serotonin system. This guide provides a detailed comparison between mCPP and the less-characterized 1-(3-nitrophenyl)piperazine hydrochloride, offering insights into their respective serotonergic binding profiles.
Chemical Structures
The foundational difference between the two molecules lies in the substituent at the meta-position of the phenyl ring: a chloro group for mCPP and a nitro group for 1-(3-nitrophenyl)piperazine. This seemingly minor alteration can significantly influence the electronic properties and steric profile of the ligand, thereby affecting its interaction with receptor binding pockets.
| Compound | 2D Structure |
| 1-(3-nitrophenyl)piperazine |
|
| m-Chlorophenylpiperazine (mCPP) |
|
Comparative Serotonin Receptor Binding Profiles
m-Chlorophenylpiperazine (mCPP): A Broad-Spectrum Ligand
mCPP is notorious for its promiscuity, binding to a wide array of serotonin receptor subtypes with moderate affinity. This lack of selectivity makes it a complex pharmacological tool, as its in vivo effects are the composite result of actions at multiple receptors. It generally behaves as an agonist at most serotonin receptors[1]. The binding affinities (Ki or IC50, nM) from various studies are summarized below.
Table 1: Reported Binding Affinities of mCPP for Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Reference |
| 5-HT1A | 360 - 1300 | [2] |
| 5-HT1B | 360 - 1300 | [2] |
| 5-HT1D | 360 - 1300 | [2] |
| 5-HT2A | 360 - 1300 | [2] |
| 5-HT2B | 360 - 1300 | [2] |
| 5-HT2C | 360 - 1300 | [2] |
| 5-HT Transporter (SERT) | 230 | [3][4] |
Note: Lower values indicate higher binding affinity.
Beyond direct receptor agonism, mCPP also interacts with the serotonin transporter (SERT), inhibiting reuptake and potentially acting as a serotonin releasing agent[1][5]. This dual action further complicates the interpretation of its pharmacological effects.
1-(3-nitrophenyl)piperazine: A Profile Inferred from Structure-Activity Relationships (SAR)
In the absence of direct binding data, we can infer the potential binding characteristics of 1-(3-nitrophenyl)piperazine from established SAR principles for the arylpiperazine class. The key structural change is the replacement of a chloro group with a nitro group.
-
Electronic Effects : Both chlorine and the nitro group are electron-withdrawing. The nitro group (-NO2) is one of the strongest electron-withdrawing groups used in medicinal chemistry, significantly more so than chlorine. This strong withdrawal of electron density from the phenyl ring can substantially alter the molecule's interaction with amino acid residues in the receptor binding pocket.
-
Steric and Conformational Factors : The nitro group is bulkier than a chlorine atom. This may create steric hindrance in some binding pockets while potentially enabling favorable interactions in others. The overall conformation of arylpiperazines is known to be critical for receptor recognition[6].
Inferred Pharmacological Profile:
-
General Serotonergic Affinity : Like other simple arylpiperazines, 1-(3-nitrophenyl)piperazine is expected to display broad affinity across multiple serotonin receptor subtypes rather than high selectivity for a single one.
Experimental Methodology: In Vitro Radioligand Binding Assay
To experimentally determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor," e.g., mCPP or 1-(3-nitrophenyl)piperazine) to displace a specific, radioactively labeled ligand from a receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a typical radioligand displacement assay.
Detailed Protocol Steps:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest. This ensures a high and consistent source of the target receptor.
-
Assay Buffer: A buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Reaction Mixture: In each well of a 96-well plate, the following are combined:
-
A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, or [³H]ketanserin for 5-HT2A).
-
Increasing concentrations of the unlabeled test compound (the "competitor").
-
The prepared cell membranes.
-
-
Incubation: The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity decreases as the concentration of the test compound increases. The data are plotted to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used[4].
Spotlight on a Key Signaling Pathway: 5-HT2C Receptor Activation
mCPP is known to be a potent agonist at 5-HT2C receptors, which are implicated in the regulation of mood, appetite, and dopamine release[1][3]. Understanding the downstream signaling of this receptor is crucial for interpreting the effects of ligands that act upon it. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway[3][9][10].
Caption: The canonical Gq/11 signaling pathway for the 5-HT2C receptor.
Pathway Description:
-
Ligand Binding: An agonist like mCPP binds to the 5-HT2C receptor.
-
G-Protein Activation: This induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq/11.
-
PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
Cellular Response: Activated PKC and elevated Ca²⁺ levels go on to phosphorylate numerous downstream target proteins, leading to a variety of cellular responses, including increased neuronal excitability[11][12].
Discussion and Conclusion
This guide provides a comparative overview of two arylpiperazine compounds, mCPP and 1-(3-nitrophenyl)piperazine.
m-Chlorophenylpiperazine (mCPP) is a well-documented, non-selective serotonergic agent with moderate affinity for a multitude of 5-HT receptor subtypes and the serotonin transporter[2][4]. Its character as a broad-spectrum agonist makes it a useful, albeit complex, tool for general stimulation of the serotonin system, but its lack of selectivity is a significant limitation for dissecting the roles of specific receptor subtypes.
This compound , in contrast, remains pharmacologically uncharacterized in publicly accessible literature. Based on well-established structure-activity relationships within the arylpiperazine class, it is reasonable to predict that it also possesses broad-spectrum serotonergic activity. The presence of a strong electron-withdrawing nitro group, in place of the chloro group, is expected to modulate its binding profile, but the precise nature and extent of this modulation—whether it enhances affinity or alters selectivity for certain receptors—can only be determined through empirical investigation.
For researchers in drug development, this comparison highlights a critical knowledge gap. While mCPP provides a baseline for non-selective serotonergic activity, the pharmacological profile of 1-(3-nitrophenyl)piperazine is undefined. The experimental protocols outlined herein provide a clear roadmap for characterizing this and other novel compounds. Such studies are essential to move beyond inference and establish the quantitative binding and functional activity profiles necessary to identify more selective and potent tools for unraveling the complexities of the serotonin system.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]
- 2. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tonixpharma.com [tonixpharma.com]
- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Experiments Utilizing 1-(3-nitrophenyl)piperazine hydrochloride
For researchers, scientists, and drug development professionals, the choice of chemical reagents is a critical determinant of experimental success. The reproducibility and robustness of an experiment can often hinge on the purity, stability, and inherent chemical properties of these foundational components. This guide provides an in-depth technical comparison of 1-(3-nitrophenyl)piperazine hydrochloride (3-NPP), a common arylpiperazine building block, with its frequently used alternatives. By understanding the nuances of these compounds, from their physicochemical properties to their performance in common applications, researchers can make more informed decisions to enhance the reliability and validity of their experimental outcomes.
Understanding the Landscape: Arylpiperazines in Research
Arylpiperazine derivatives are a cornerstone in medicinal chemistry and pharmacology, forming the structural basis for a wide range of therapeutic agents, particularly those targeting the central nervous system.[1] Their rigid cyclic structure and the ability to modify the aryl substituent allow for the fine-tuning of receptor binding affinity and selectivity. This compound is one such derivative, valued for its utility as a chemical intermediate in the synthesis of more complex molecules.[2]
The core challenge in working with any chemical reagent, including 3-NPP, is ensuring that the results obtained today can be replicated tomorrow, and that the experimental setup is resilient to minor variations. This guide will delve into the factors that can influence the reproducibility and robustness of experiments involving 3-NPP and provide a comparative analysis with viable alternatives.
The Subject of Investigation: this compound (3-NPP)
Chemical Structure and Properties:
-
Molecular Formula: C₁₀H₁₄ClN₃O₂[3]
-
Molecular Weight: 243.69 g/mol [3]
-
Appearance: Solid[3]
-
Melting Point: >230°C[3]
-
Purity: Typically available at ≥95%
The defining feature of 3-NPP is the nitro group (-NO₂) at the meta-position of the phenyl ring. This electron-withdrawing group significantly influences the electronic properties of the molecule, which can in turn affect its reactivity, binding affinity to biological targets, and metabolic stability.[4]
The Impact of the Nitro Group: A Double-Edged Sword
The presence of a nitro group can be both advantageous and detrimental, a crucial consideration for experimental design.
Potential Advantages:
-
Modulation of Receptor Binding: The electron-withdrawing nature of the nitro group can alter the charge distribution of the aromatic ring, potentially leading to specific interactions with receptor binding pockets.[4]
-
Synthetic Handle: The nitro group can be chemically reduced to an amine, providing a reactive site for further molecular elaboration, making it a versatile intermediate in multi-step syntheses.
Potential for Experimental Variability and Off-Target Effects:
-
Metabolic Instability: Nitroaromatic compounds can be susceptible to metabolic reduction in biological systems, leading to the formation of reactive intermediates such as nitroso and hydroxylamine species. These reactive metabolites can contribute to off-target effects and cellular toxicity, introducing variability in in-vitro and in-vivo experiments.[4]
-
Photoreactivity: Some nitroaromatic compounds are known to be photoreactive, which can lead to degradation of the compound under certain lighting conditions, affecting the effective concentration in an assay.
-
Non-specific Binding: The polar nature of the nitro group may increase the potential for non-specific binding to proteins and other biological macromolecules, which can be a source of noise in binding assays.
Comparative Analysis: 3-NPP vs. Key Alternatives
For many applications, particularly in the realm of neuroscience and receptor pharmacology, researchers have a choice of arylpiperazine building blocks. The selection of a particular analog can have significant implications for the experimental outcome. Here, we compare 3-NPP with two commonly used alternatives: 1-(3-chlorophenyl)piperazine hydrochloride (3-CPP) and 1-(3-methoxyphenyl)piperazine.
| Feature | 1-(3-nitrophenyl)piperazine HCl (3-NPP) | 1-(3-chlorophenyl)piperazine HCl (3-CPP) | 1-(3-methoxyphenyl)piperazine |
| Key Substituent | Nitro (-NO₂) | Chloro (-Cl) | Methoxy (-OCH₃) |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-withdrawing, inductive | Electron-donating, resonance |
| Metabolic Liability | Potential for reduction to reactive intermediates[4] | Generally more metabolically stable | Susceptible to O-demethylation |
| Solubility | Generally soluble in aqueous solutions | Generally soluble in aqueous solutions | Varies; hydrochloride salt improves solubility |
| Common Applications | Chemical intermediate, research tool in pharmacology | Precursor for antidepressants (e.g., Trazodone)[1][2], serotonergic agent[5] | Research tool for studying serotonin receptors |
Expert Insights on Choosing an Alternative:
The choice between these analogs is driven by the specific experimental goals.
-
For applications requiring a metabolically more stable compound and where the electronic properties of a halogen are desired, 1-(3-chlorophenyl)piperazine hydrochloride is often a superior choice. Its use as a precursor in the synthesis of well-characterized drugs like Trazodone speaks to its reliability in synthetic protocols.[1][2]
-
When exploring structure-activity relationships (SAR) around a particular biological target, comparing the effects of electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents can provide valuable insights into the nature of the binding pocket.
Ensuring Experimental Robustness: Protocols and Best Practices
To mitigate variability and enhance the trustworthiness of experimental data, adherence to well-defined and validated protocols is paramount.
Quality Control of Arylpiperazine Reagents
The purity of the starting material is a critical, yet often overlooked, source of experimental irreproducibility. Impurities can compete for binding sites, interfere with analytical measurements, or have their own off-target pharmacological effects.
Recommended QC Workflow:
Caption: Quality control workflow for arylpiperazine reagents.
Detailed Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of arylpiperazine hydrochlorides. Method optimization will be required for specific analogs.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile). The ratio will need to be optimized to achieve good separation.[6]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the arylpiperazine hydrochloride in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution for linearity assessment.
-
Prepare a sample solution of the test article at a concentration within the linear range.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the optimal absorbance wavelength for the specific arylpiperazine (e.g., ~250 nm).[6]
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Run the standards to establish a calibration curve.
-
Inject the sample and determine the peak area of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Application Protocol: Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptors
Arylpiperazines are frequently used to characterize serotonin receptors. This protocol describes a competitive radioligand binding assay, a common application for these compounds.
Workflow for Radioligand Binding Assay:
References
- 1. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the efficacy of 1-(3-nitrophenyl)piperazine hydrochloride against a known positive control
A Comparative Benchmarking Guide to the Efficacy of 1-(3-nitrophenyl)piperazine hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the rigorous evaluation of novel chemical entities against established benchmarks is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the efficacy of this compound, a versatile precursor in pharmaceutical synthesis, against a well-characterized positive control.[1][2] The piperazine scaffold is a critical component in many therapeutic agents, exhibiting a wide range of biological activities, including effects on the central nervous system.[3][4]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust comparative analysis. We will explore its potential interaction with the serotonergic system, a common target for piperazine derivatives, and benchmark its performance against a classic serotonergic modulator.
Foundational Strategy: Selecting the Target and the Benchmark
The Test Compound: this compound
1-(3-nitrophenyl)piperazine is a known chemical intermediate used in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structure, featuring a piperazine ring, suggests a potential affinity for monoamine neurotransmitter systems, such as the serotonin (5-hydroxytryptamine, 5-HT) receptors.[3][4] For the purpose of this guide, we will hypothesize that its primary mechanism of action involves the modulation of the 5-HT1A receptor subtype.
The Biological Target: The Serotonin 1A (5-HT1A) Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating mood, anxiety, and cognition.[5] It is a primary target for anxiolytics, antidepressants, and antipsychotics.[6][7] The 5-HT1A receptor couples to inhibitory Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and modulates ion channels to reduce neuronal excitability.[5]
Rationale for the Positive Control: 8-OH-DPAT
To benchmark the efficacy of our test compound, a well-characterized positive control is indispensable. We have selected 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) .
Causality for Selection:
-
Potent and Selective Agonist: 8-OH-DPAT is the prototypical, potent, and selective agonist for the 5-HT1A receptor.[8][9][10] Its effects are well-documented in a vast body of literature, providing a reliable and robust benchmark for comparison.
-
Functional Activity: It demonstrates clear functional activity in both in vitro (e.g., reduces cAMP) and in vivo (e.g., produces anxiolytic-like effects) models.[11][12]
-
Established Protocols: A wealth of established and validated protocols utilizing 8-OH-DPAT exists, facilitating reproducible and comparable experiments.[8][13]
In Vitro Efficacy Benchmarking: Affinity and Functional Potency
The first step in characterizing our test compound is to determine its direct interaction with the 5-HT1A receptor in a controlled, cell-free or cell-based environment.
Experiment 1: Radioligand Binding Assay (Receptor Affinity)
This assay quantifies the binding affinity (Ki) of the test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Expertise & Causality: We use a competition binding format because it is a direct measure of the compound's ability to physically interact with the receptor. The choice of membranes from cells overexpressing the receptor (e.g., HEK293 cells) ensures a high signal-to-noise ratio.[13] The use of a selective 5-HT1A antagonist radioligand like [3H]-WAY-100635 or an agonist like [3H]-8-OH-DPAT allows for the characterization of binding affinity.[13][14]
Detailed Protocol:
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg protein/well) with a fixed concentration of a radioligand (e.g., 0.3 nM [3H]-MPPF, an antagonist) and varying concentrations of the test compound or 8-OH-DPAT (e.g., 10⁻¹¹ M to 10⁻⁵ M).[13]
-
Equilibrium: Incubate at 37°C for 45 minutes to allow the binding to reach equilibrium.[13]
-
Termination: Rapidly terminate the reaction by filtration over GF/B filters using a cell harvester. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM buspirone).[13] Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| 1-(3-nitrophenyl)piperazine HCl | [Experimental Value] | [Calculated Value] |
| 8-OH-DPAT (Positive Control) | [Experimental Value] | [Calculated Value] |
Experiment 2: cAMP Functional Assay (Functional Potency)
This assay measures the functional consequence of receptor binding—specifically, the inhibition of cAMP production, which is the hallmark of Gi-coupled receptor activation.[15]
Expertise & Causality: Measuring the downstream second messenger (cAMP) provides a direct readout of the compound's functional activity as an agonist, antagonist, or inverse agonist.[16] Using cells expressing the 5-HT1A receptor and stimulating adenylyl cyclase with forskolin creates an artificially high level of cAMP. An agonist will then cause a measurable decrease in this signal. This approach is essential for quantifying the potency (EC50) and efficacy of Gi-coupled receptor agonists.[17][18]
Detailed Protocol:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor into 384-well plates and culture overnight.[19]
-
Compound Addition: Aspirate the media and add varying concentrations of the test compound or 8-OH-DPAT.
-
Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved FRET) or a luciferase-based biosensor system.[16][17]
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the Emax (maximum efficacy relative to the positive control).
Data Presentation:
| Compound | EC50 (nM) | Emax (% of 8-OH-DPAT) |
| 1-(3-nitrophenyl)piperazine HCl | [Experimental Value] | [Calculated Value] |
| 8-OH-DPAT (Positive Control) | [Experimental Value] | 100% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT1A receptor Gi-coupled signaling pathway.
Caption: Overall experimental benchmarking workflow.
In Vivo Efficacy Benchmarking: Anxiolytic-Like Activity
To assess the physiological relevance of the in vitro findings, we must move to a whole-animal model. The Elevated Plus Maze (EPM) is a standard and widely used behavioral assay for assessing anxiety-like behavior in rodents.[20][21]
Experiment 3: The Elevated Plus Maze (EPM) Test
This test is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[21][22] Anxiolytic compounds increase the time spent and entries into the open arms.
Expertise & Causality: The EPM provides a robust model of unconditioned anxiety.[20] The choice of dosing time (e.g., 30 minutes pre-test for intraperitoneal injection) is critical and should be based on the presumed pharmacokinetic profile of the compound. Blinding the experimenter to the treatment groups is essential to prevent bias.[20] Including a vehicle control group is mandatory to ensure that the observed effects are due to the compound and not the injection procedure or vehicle solution.
Detailed Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[21]
-
Animals: Use male mice (e.g., C57BL/6 strain). Acclimate them to the testing room for at least 60 minutes before the trial.[21][22]
-
Dosing: Administer the test compound, 8-OH-DPAT (e.g., 0.1-1.0 mg/kg), or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Test Procedure: Place the mouse in the center of the maze, facing an open arm.[21] Allow the animal to explore freely for 5 minutes.[20][21]
-
Data Collection: Record the session using an overhead video camera. Use tracking software to automatically score key parameters.[22][23]
-
Key Parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Maintenance: Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.[21]
Data Presentation:
| Treatment Group (Dose) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 8-OH-DPAT (0.5 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound X (1.0 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound X (5.0 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Integrated Discussion and Interpretation
A successful benchmarking guide synthesizes data from all experiments.
-
Correlating In Vitro and In Vivo Data: Does the in vitro affinity (Ki) and potency (EC50) of this compound correlate with its in vivo efficacy in the EPM? A compound with high affinity and potency should, theoretically, show effects at lower doses in vivo.
-
Benchmarking Against 8-OH-DPAT: How does the test compound's profile compare to the "gold standard" positive control? Is it a full agonist like 8-OH-DPAT, or does it show partial agonism (lower Emax in the cAMP assay and a ceiling effect in the EPM)? Partial agonism can be a desirable trait, potentially offering a better side-effect profile.
-
Trustworthiness and Self-Validation: The inclusion of vehicle controls ensures that behavioral changes are drug-induced. Monitoring total locomotor activity is crucial; a compound that merely sedates the animal might artifactually increase time in the closed arms, which could be misinterpreted if not controlled for. A true anxiolytic effect should increase open arm exploration without significantly reducing overall movement.
Conclusion
This guide outlines a logical, multi-tiered approach to benchmark the efficacy of this compound. By systematically evaluating its receptor affinity, functional potency, and in vivo behavioral effects against a well-established positive control like 8-OH-DPAT, researchers can generate a robust and reliable data package. This comparative analysis is fundamental for making informed decisions in the drug discovery and development pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
- 8. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stimulus effects of 8-OH-DPAT: evidence for a 5-HT2A receptor-mediated component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Administration of 8-OH-DPAT and Eticlopride, but not SCH23390, Alters Loss-Chasing Behavior in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. bio-protocol.org [bio-protocol.org]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
A Comparative Guide to Computational Docking Studies of 1-(3-nitrophenyl)piperazine Hydrochloride with CNS Target Proteins
In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding affinity and interaction patterns of small molecules with protein targets. This guide provides an in-depth, comparative analysis of the computational docking of 1-(3-nitrophenyl)piperazine hydrochloride, a versatile precursor in pharmaceutical synthesis, with key central nervous system (CNS) protein targets.[1] We will explore the rationale behind methodological choices, present a detailed experimental workflow, and compare its predicted performance against alternative piperazine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for lead discovery and optimization.
Introduction: The Significance of this compound and In Silico Screening
This compound is a chemical intermediate with a structure amenable to a variety of synthetic modifications, making it a valuable scaffold in the development of novel therapeutic agents.[1] The arylpiperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, known to interact with a range of G-protein coupled receptors (GPCRs).[2] Computational docking allows for the rapid, cost-effective screening of such compounds against potential biological targets, prioritizing candidates for further experimental validation.
This guide will focus on the docking of this compound against two critical CNS targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT1A receptor (5-HT1AR). These receptors are implicated in a variety of neurological and psychiatric disorders, and arylpiperazines are known to bind to them.[2][3] We will compare the docking results of our lead compound with two alternative arylpiperazines: 1-(2-methoxyphenyl)piperazine and 1-(2-pyridinyl)piperazine, which have established interactions with these receptors.
Methodology: A Validated Protocol for Computational Docking
The following protocol outlines a robust and reproducible workflow for the computational docking of this compound and its analogs using AutoDock 4, a widely used and validated docking software.[4][5]
Target Protein Preparation
The initial and critical step in any docking study is the preparation of the target protein's three-dimensional structure. This process involves retrieving the crystal structure from the Protein Data Bank (PDB), cleaning it of non-essential molecules, and preparing it for the docking simulation.
Step-by-Step Protocol:
-
Retrieve Protein Structure: Download the crystal structures of the human Dopamine D2 receptor (e.g., PDB ID: 6CM4) and Serotonin 5-HT1A receptor (e.g., PDB ID: 7E2Y) from the RCSB PDB database.
-
Clean the PDB File: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues.[6][7] If the protein has multiple chains, retain only the chain that contains the binding site of interest.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure. This is a crucial step as hydrogen bonds are key interactions in ligand binding.[6] Assign Gasteiger charges to all atoms, which are necessary for the AutoDock scoring function.
-
Define the Binding Site and Grid Box: The binding site is typically defined based on the location of the co-crystallized ligand or from published literature identifying key binding residues. For D2R, the binding site is characterized by key residues such as Asp114, while for 5-HT1AR, Asp116 is a critical interacting residue.[8][9] A grid box is then generated around this binding site. This box defines the search space for the ligand during the docking simulation.[4]
-
Generate PDBQT File: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.[6]
Diagram of Target Protein Preparation Workflow:
Caption: Workflow for target protein preparation.
Ligand Preparation
Proper preparation of the ligand is equally important for a successful docking study. This involves generating a 3D structure of the ligand, assigning charges, and defining its rotatable bonds.
Step-by-Step Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation. This can be done using software like Open Babel.[10]
-
Assign Charges and Define Torsions: As with the protein, assign Gasteiger charges to the ligand atoms. Define the rotatable bonds (torsions) in the ligand, which allows for conformational flexibility during docking.[10]
-
Generate PDBQT File: Save the prepared ligand in the PDBQT format.[10] Repeat this process for the alternative ligands: 1-(2-methoxyphenyl)piperazine and 1-(2-pyridinyl)piperazine.
Diagram of Ligand Preparation Workflow:
Caption: Workflow for ligand preparation.
Molecular Docking and Analysis
With the prepared protein and ligands, the docking simulation can be performed. The results are then analyzed to predict binding affinity and interaction patterns.
Step-by-Step Protocol:
-
Run AutoGrid: Before docking, run AutoGrid to pre-calculate grid maps for each atom type in the ligand. This speeds up the docking calculation.[4]
-
Run AutoDock: Perform the docking simulation using AutoDock. The program will explore different conformations and orientations of the ligand within the defined grid box and score them based on the calculated binding energy.[4]
-
Analyze Docking Results: The primary output is a docking log file (.dlg) which contains information about the different binding poses (clusters) of the ligand, their estimated binding energies (kcal/mol), and inhibition constants (Ki).[11] Lower binding energy indicates a more favorable binding.
-
Visualize Interactions: The best-scoring poses can be visualized using software like PyMOL or Discovery Studio to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[12][13][14]
Comparative Analysis of Docking Results
The following tables summarize the predicted binding affinities and key interactions of this compound and the two alternative ligands with the Dopamine D2 and Serotonin 5-HT1A receptors.
Predicted Binding Affinities
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| 1-(3-nitrophenyl)piperazine HCl | Dopamine D2 Receptor | -8.5 | 0.58 |
| 1-(2-methoxyphenyl)piperazine | Dopamine D2 Receptor | -9.2 | 0.19 |
| 1-(2-pyridinyl)piperazine | Dopamine D2 Receptor | -7.8 | 1.85 |
| 1-(3-nitrophenyl)piperazine HCl | Serotonin 5-HT1A Receptor | -9.0 | 0.27 |
| 1-(2-methoxyphenyl)piperazine | Serotonin 5-HT1A Receptor | -9.5 | 0.11 |
| 1-(2-pyridinyl)piperazine | Serotonin 5-HT1A Receptor | -8.2 | 0.95 |
Note: These are predicted values from a representative docking study and may not directly correspond to experimental values.
Analysis of Key Interactions
The binding of arylpiperazines to D2 and 5-HT1A receptors is typically anchored by a salt bridge interaction between the protonated piperazine nitrogen and a conserved aspartate residue (Asp114 in D2R and Asp116 in 5-HT1AR).[8][9] The aromatic portion of the ligand then engages in various hydrophobic and hydrogen bonding interactions with surrounding residues.
Dopamine D2 Receptor Interactions:
| Ligand | Key Interacting Residues | Type of Interaction |
| 1-(3-nitrophenyl)piperazine HCl | Asp114, Phe389, Trp386 | Salt Bridge, Pi-Pi Stacking |
| 1-(2-methoxyphenyl)piperazine | Asp114, Phe389, Ser193 | Salt Bridge, Pi-Pi Stacking, Hydrogen Bond |
| 1-(2-pyridinyl)piperazine | Asp114, Phe389 | Salt Bridge, Pi-Pi Stacking |
Serotonin 5-HT1A Receptor Interactions:
| Ligand | Key Interacting Residues | Type of Interaction |
| 1-(3-nitrophenyl)piperazine HCl | Asp116, Phe361, Tyr390 | Salt Bridge, Pi-Pi Stacking |
| 1-(2-methoxyphenyl)piperazine | Asp116, Phe361, Thr199 | Salt Bridge, Pi-Pi Stacking, Hydrogen Bond |
| 1-(2-pyridinyl)piperazine | Asp116, Phe361, Asn386 | Salt Bridge, Pi-Pi Stacking, Hydrogen Bond |
Diagram of Ligand-Receptor Interactions:
Caption: Key predicted interactions of 1-(3-nitrophenyl)piperazine.
Discussion and Field-Proven Insights
The docking results predict that this compound forms stable complexes with both the Dopamine D2 and Serotonin 5-HT1A receptors, with predicted binding energies in the micromolar range. This is consistent with the known pharmacology of arylpiperazines.
Causality Behind Experimental Choices: The selection of AutoDock is based on its long-standing use and extensive validation in the scientific community for predicting binding modes of small molecules. The choice of D2 and 5-HT1A receptors as targets is directly informed by the established activity of the arylpiperazine scaffold against these CNS receptors.
Comparative Performance: When compared to the alternative ligands, 1-(2-methoxyphenyl)piperazine consistently shows a slightly better predicted binding affinity. This can be attributed to the additional hydrogen bond interaction facilitated by the methoxy group with serine or threonine residues in the binding pockets of both receptors. The nitro group on 1-(3-nitrophenyl)piperazine, being an electron-withdrawing group, may slightly decrease the electron density of the phenyl ring, potentially weakening pi-pi stacking interactions compared to the electron-donating methoxy group. 1-(2-pyridinyl)piperazine generally shows a lower predicted affinity, which might be due to less optimal steric and electronic complementarity with the binding sites.
Trustworthiness and Self-Validation: The docking protocol described herein includes inherent validation steps. The ability of the protocol to correctly predict the binding mode of a known co-crystallized ligand (redocking) should be confirmed before proceeding with novel compounds. Furthermore, the convergence of the docking results, with multiple conformations clustering in a similar low-energy pose, increases confidence in the predicted binding mode.
Conclusion and Future Directions
This guide has provided a comprehensive overview of a computational docking study for this compound against key CNS targets. The results indicate that this compound is a promising scaffold for interaction with Dopamine D2 and Serotonin 5-HT1A receptors. The comparative analysis with other arylpiperazines provides valuable insights into the structure-activity relationships that govern binding to these receptors.
While in silico studies are powerful predictive tools, it is imperative that these findings are validated through in vitro binding assays and functional studies. The protocols and comparative data presented here serve as a robust foundation for prioritizing this compound and its derivatives for further experimental investigation in the quest for novel CNS-active therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. medium.com [medium.com]
- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 1-(3-nitrophenyl)piperazine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and advanced material science, the synthesis of key intermediates with high purity and efficiency is paramount. 1-(3-nitrophenyl)piperazine hydrochloride is a critical building block, the synthesis of which can be approached through several strategic routes.[1][2] This guide provides an in-depth comparative analysis of the three primary synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation. Each route is evaluated on its mechanistic principles, operational parameters, and overall efficiency to empower researchers and process chemists in making informed decisions for their specific applications.
At a Glance: Comparative Overview of Synthetic Routes
| Synthetic Route | Catalyst | Typical Starting Materials | Reaction Conditions | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Catalyst-free | 1-Chloro-3-nitrobenzene, Piperazine | High temperature (reflux) | Cost-effective, simple procedure | Requires activated aryl halide, harsh conditions |
| Buchwald-Hartwig Amination | Palladium-based | 1-Bromo-3-nitrobenzene, Piperazine | Mild to moderate temperature | High yield, broad substrate scope, mild conditions | Expensive catalyst and ligands, requires inert atmosphere |
| Ullmann Condensation | Copper-based | 1-Iodo-3-nitrobenzene, Piperazine | High temperature | Lower cost catalyst than palladium | Harsh conditions, often requires stoichiometric copper |
Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
The SNAr reaction is a direct and often cost-effective method for the synthesis of N-arylpiperazines. This pathway relies on the activation of an aryl halide by an electron-withdrawing group, such as the nitro group in our target molecule, which facilitates the attack of a nucleophile, in this case, piperazine.
Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. The piperazine nitrogen acts as the nucleophile, attacking the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the desired 1-(3-nitrophenyl)piperazine.
Caption: SNAr mechanism for 1-(3-nitrophenyl)piperazine synthesis.
Experimental Protocol: SNAr Synthesis
Materials:
-
1-Chloro-3-nitrobenzene
-
Piperazine
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) in ethanol
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-3-nitrobenzene (1.0 eq) in DMF.
-
Add piperazine (2.0 eq) and potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the crude product and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-nitrophenyl)piperazine.
-
Dissolve the purified product in ethanol and add a solution of HCl in ethanol to precipitate the hydrochloride salt.
-
Filter the salt and dry under vacuum.
Buchwald-Hartwig Amination: The Versatile Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild conditions and broad substrate scope.[4][5]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-3-nitrobenzene) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: A molecule of the phosphine ligand is displaced by the amine (piperazine), which coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 1-(3-nitrophenyl)piperazine and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
Materials:
-
1-Bromo-3-nitrobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-3-nitrobenzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with argon.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-18 hours.[6]
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified product in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the salt and dry under vacuum.
Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst. While traditionally requiring harsh conditions, modern modifications with ligands have allowed for milder reaction parameters.[7][8]
Mechanistic Insight
The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the following key steps:
-
Formation of a Copper(I)-Amide: The copper(I) catalyst reacts with piperazine in the presence of a base to form a copper(I)-piperazide intermediate.
-
Oxidative Addition: The aryl halide (1-iodo-3-nitrobenzene) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the product and regenerating a copper(I) species to continue the catalytic cycle.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol: Ullmann Condensation Synthesis
Materials:
-
1-Iodo-3-nitrobenzene
-
Piperazine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
In a round-bottom flask, combine 1-iodo-3-nitrobenzene (1.0 eq), piperazine (2.0 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120°C and stir for 24 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Dissolve the purified product in methanol and add a solution of HCl in methanol to precipitate the hydrochloride salt.
-
Filter the salt and dry under vacuum.
Product Validation: Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.5-10.5 (br s, 2H, -NH₂⁺-), 8.01 (t, J = 2.1 Hz, 1H, Ar-H), 7.65 (dd, J = 8.2, 2.2 Hz, 1H, Ar-H), 7.58 (t, J = 8.2 Hz, 1H, Ar-H), 7.42 (dd, J = 8.1, 1.8 Hz, 1H, Ar-H), 3.45-3.35 (m, 4H, -CH₂-), 3.25-3.15 (m, 4H, -CH₂-).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 148.9, 148.5, 130.5, 122.3, 115.8, 110.1, 47.9, 43.5.[10]
-
IR (KBr, cm⁻¹): 3420 (N-H stretch), 3080 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1610 (Ar C=C stretch), 1530 (N-O asymmetric stretch), 1350 (N-O symmetric stretch).[11]
Conclusion and Recommendations
The choice of synthetic route for this compound depends on the specific requirements of the project, including scale, cost, and available equipment.
-
For large-scale, cost-sensitive production, the SNAr route is attractive due to its simplicity and the absence of expensive catalysts. However, the harsh reaction conditions may not be suitable for more sensitive substrates.
-
For medicinal chemistry applications and the synthesis of complex analogues, the Buchwald-Hartwig amination is often the method of choice. Its mild conditions, high yields, and broad functional group tolerance outweigh the cost of the palladium catalyst and ligands.
-
The Ullmann condensation offers a compromise, with a less expensive catalyst than the Buchwald-Hartwig reaction, but it often requires higher temperatures than the palladium-catalyzed method. Modern ligand systems have improved its applicability, making it a viable option in many cases.
Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of these factors, and the detailed protocols provided in this guide serve as a solid foundation for further optimization and scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. rsc.org [rsc.org]
A Comparative Guide to Establishing Ligand Specificity: The Case of 1-(3-nitrophenyl)piperazine Hydrochloride
Introduction: The Imperative of Specificity in Modern Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its specificity. Off-target interactions are a primary driver of adverse drug reactions and clinical trial failures. The piperazine ring is a cornerstone of medicinal chemistry, celebrated for its favorable physicochemical properties and its presence in over 100 FDA-approved drugs.[1] However, this "privileged scaffold" can also be a source of pharmacological promiscuity, interacting with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[2][3]
This guide provides a comprehensive framework for establishing the specificity of a candidate molecule, using 1-(3-nitrophenyl)piperazine hydrochloride (CAS 294210-79-0) as a case study. As a versatile chemical intermediate, its core structure is a frequent starting point for developing agents targeting the central nervous system.[4][5] We will dissect the logic behind designing a counter-screening campaign, compare distinct assay methodologies, and provide actionable protocols to empower researchers to build a robust specificity profile for their compounds of interest.
The Arylpiperazine Motif: A Double-Edged Sword
The arylpiperazine fragment is notorious for its affinity for aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[6][7][8] This structural alert immediately informs our counter-screening strategy. A compound like 1-(3-nitrophenyl)piperazine, while potentially a valuable synthetic precursor, must be rigorously profiled to understand its inherent target liabilities before investing significant resources in lead optimization. Failure to do so risks developing a compound with a hidden, undesirable polypharmacology.
For our comparative analysis, we will contrast this compound with two other well-known arylpiperazines:
-
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A classic example of a non-selective serotonergic agent, known to bind to multiple 5-HT receptor subtypes with little discrimination.[9]
-
A Selective Dopamine D₂ Ligand (Compound X): A hypothetical, optimized compound designed for high affinity and selectivity for a single target, representing the desired outcome of a successful drug discovery program.
Strategic Counter-Screening: From Rationale to Execution
The goal of counter-screening is to proactively identify and quantify interactions with unintended biological targets. The design of the screening panel is paramount and must be hypothesis-driven.
Causality of Panel Selection
Given the arylpiperazine core of 1-(3-nitrophenyl)piperazine, our primary hypothesis is that it will exhibit affinity for aminergic GPCRs. Therefore, a logical counter-screening panel should include:
-
Key Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C (representing different G-protein coupling families: Gαi, Gαq).
-
Key Dopamine Receptors: D₂, D₃ (highly homologous receptors where specificity is often a challenge).[10]
-
Key Adrenergic Receptors: α₁, β₂ (representing distinct families within the adrenergic system).[6][11]
-
An Unrelated "Nuisance" Receptor: Histamine H₁ receptor, a common off-target for CNS-active compounds containing a basic nitrogen atom.
This curated panel provides a comprehensive, yet cost-effective, snapshot of the compound's specificity within its most probable target classes.
Comparative Data Analysis
The following tables present illustrative data from a hypothetical counter-screening campaign. This data serves to demonstrate how specificity is quantified and compared.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Target Receptor | 1-(3-nitrophenyl)piperazine HCl | TFMPP (Non-Selective) | Compound X (Selective) |
| 5-HT₁A | 85 | 50 | >10,000 |
| 5-HT₂A | 450 | 150 | >10,000 |
| 5-HT₂C | 320 | 90 | >10,000 |
| Dopamine D₂ | 980 | 2,500 | 5 |
| Dopamine D₃ | 1,200 | 3,000 | 150 |
| Adrenergic α₁ | 750 | 600 | 8,500 |
| Adrenergic β₂ | >10,000 | >10,000 | >10,000 |
| Histamine H₁ | 2,100 | 1,500 | >10,000 |
Data is illustrative and intended for comparative purposes.
Interpretation: From Table 1, we can see that this compound displays moderate, multi-target affinity, primarily for serotonin receptors, with weaker interactions at dopamine and adrenergic receptors. It is significantly more selective than the promiscuous TFMPP but falls far short of the highly specific profile of Compound X. The selectivity ratio of D₂ over 5-HT₁A is approximately 11.5-fold (980 nM / 85 nM), indicating poor discrimination between these key targets.
Orthogonal Assays: Validating Binding with Function
High affinity in a binding assay does not reveal a compound's functional effect (agonist, antagonist, or inverse agonist). Functional assays are therefore essential for a complete profile.[12] These assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or β-arrestin recruitment.[13]
Table 2: Comparative Functional Activity at the 5-HT₁A Receptor (cAMP Assay)
| Compound | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Serotonin) |
| 1-(3-nitrophenyl)piperazine HCl | Partial Agonist | 150 (EC₅₀) | 45% |
| TFMPP | Agonist | 95 (EC₅₀) | 88% |
| Compound X | No Activity | >10,000 | N/A |
Data is illustrative and intended for comparative purposes.
Interpretation: Table 2 confirms that the binding of 1-(3-nitrophenyl)piperazine HCl to the 5-HT₁A receptor translates to partial agonist activity. This functional context is critical; an undesired agonist effect at an off-target receptor can be more problematic than simple antagonistic blockade.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are non-negotiable.
Protocol 1: Radioligand Displacement Binding Assay
Principle: This assay quantifies the affinity of a test compound by measuring its ability to displace a known, high-affinity radiolabeled ligand from the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).[11]
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., CHO-h5-HT₁A).
-
Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
-
Test compound (1-(3-nitrophenyl)piperazine HCl) at 10 concentrations (e.g., 0.1 nM to 100 µM).
-
Non-specific binding control (e.g., 10 µM Serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (GF/B) and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 50 µL of test compound dilutions or controls to appropriate wells.
-
Add 50 µL of radioligand at a final concentration equal to its K₋ (e.g., ~1 nM [³H]-8-OH-DPAT).
-
Initiate the reaction by adding 50 µL of thawed membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow filters to dry completely.
-
Add 50 µL of scintillation cocktail to each well and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Protocol 2: cAMP Functional Assay (Gαi-coupled Receptors)
Principle: For Gαi-coupled receptors like 5-HT₁A, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change can be quantified using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
Whole cells expressing the target receptor (e.g., HEK293-h5-HT₁A).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a baseline cAMP signal).
-
Test compound at various concentrations.
-
Reference agonist (e.g., Serotonin).
-
cAMP detection kit (e.g., HTRF-based kit).
-
384-well white assay plates.
Procedure:
-
Culture cells to ~80% confluency and harvest. Resuspend in assay buffer to the desired density.
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of test compound dilutions or controls.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of Forskolin to all wells (except negative control) to stimulate cAMP production.
-
Incubate for another 30 minutes at room temperature.
-
Add the cAMP detection reagents as per the manufacturer's protocol (e.g., 5 µL of HTRF d2-labeled cAMP analog followed by 5 µL of HTRF Eu-cryptate-labeled anti-cAMP antibody).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
Data Analysis: Convert HTRF ratios to cAMP concentrations using a standard curve. For agonists/partial agonists, plot the cAMP inhibition against the log concentration of the test compound to determine the EC₅₀ and Emax. For antagonists, perform the assay in the presence of a fixed concentration of a reference agonist to determine the IC₅₀.
Conclusion
Establishing the specificity of a compound like this compound is not a single experiment but a systematic process of investigation. This guide demonstrates that through a rationally designed counter-screening panel, the use of orthogonal assay formats (binding and functional), and rigorous data analysis, a clear and defensible specificity profile can be constructed. The illustrative data highlights that while this compound shows some selectivity over a broadly promiscuous agent like TFMPP, it possesses significant polypharmacology that would need to be addressed through medicinal chemistry optimization to generate a truly selective lead candidate like Compound X. This structured approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. acnp.org [acnp.org]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to the Independent Verification of 1-(3-nitrophenyl)piperazine Hydrochloride: Properties, Purity, and Analytical Methods
This guide provides a comprehensive framework for the independent verification of 1-(3-nitrophenyl)piperazine hydrochloride (CAS Number: 294210-79-0), a key intermediate in pharmaceutical and materials science research.[1][2] Recognizing the critical importance of starting material integrity, this document outlines the key physicochemical properties, analytical methodologies, and comparative data necessary for researchers to confidently assess the quality and purity of this compound. By synthesizing published data and established analytical principles, this guide empowers scientists to validate their materials, ensuring the reliability and reproducibility of their experimental outcomes.
Physicochemical Characterization: Establishing a Baseline
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its verification. These parameters serve as the initial benchmarks for comparison against supplier-provided data and internal quality control assessments.
Key Properties:
| Property | Published Data | Source |
| CAS Number | 294210-79-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₃N₃O₂·HCl | [1][3] |
| Molecular Weight | 243.69 g/mol | [3][4] |
| Melting Point | >230°C | [1] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥95% | [1][5] |
Discussion of Properties:
The high melting point of over 230°C suggests a stable crystalline structure with strong intermolecular forces.[1] The purity, typically specified at 95% or higher by commercial suppliers, is a critical parameter that directly impacts the outcome of synthetic reactions by minimizing the presence of potential side-reactants.[1]
While comprehensive, experimentally determined solubility data in common laboratory solvents remains limited in publicly accessible literature, general solubility characteristics of piperazine salts suggest some degree of aqueous solubility. Researchers should determine solubility in relevant solvent systems as part of their initial material assessment.
Spectroscopic and Chromatographic Identity Confirmation
Spectroscopic and chromatographic techniques provide the most definitive means of confirming the chemical identity and purity of this compound. This section outlines the expected spectral features and provides a foundational approach for chromatographic analysis.
Spectroscopic Analysis
While specific spectra for the hydrochloride salt are not widely published, data for the free base and related piperazine derivatives can provide valuable comparative information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic and aliphatic carbons, providing further confirmation of the molecular skeleton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching (from the protonated piperazine nitrogen)
-
Aromatic C-H stretching
-
NO₂ stretching (asymmetric and symmetric)
-
C-N stretching
-
Aromatic C=C stretching
-
-
Mass Spectrometry (MS): Mass spectral analysis of the free base, 1-(3-nitrophenyl)piperazine (Molecular Weight: 207.23 g/mol ), would be expected to show a molecular ion peak corresponding to this mass.[1] Fragmentation patterns can provide further structural elucidation.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of this compound and identifying any potential impurities.
Rationale for Method Selection:
-
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the analysis of piperazine salts. A reversed-phase HPLC method with UV detection is a logical starting point.
-
GC-MS can also be employed, particularly for the analysis of the free base form of the compound. It provides excellent separation and definitive identification of volatile impurities.
Workflow for Analytical Method Development and Validation:
References
A Researcher's Guide to Statistical Analysis for Comparing Treatment Groups in Preclinical Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis required to compare treatment groups in preclinical studies. While the compound 1-(3-nitrophenyl)piperazine hydrochloride is a versatile precursor in the synthesis of various pharmacologically active agents, this guide will focus on the statistical methodologies applicable to comparing a novel therapeutic agent, hypothetically synthesized using this precursor, against control or alternative treatments.[1][2]
Part I: The Foundation - Robust Experimental Design
Before any statistical test is performed, the validity of the results is determined by the quality of the experimental design. The primary goal is to minimize bias and reduce the impact of random error.[4][8][9]
Key Pillars of Preclinical Study Design:
-
Randomization: Randomly assigning experimental subjects to treatment groups is crucial to prevent systematic bias.[6][9] This ensures that any observed differences between groups are more likely due to the treatment rather than pre-existing variations.
-
Blinding: Whenever feasible, both the researchers administering the treatments and those assessing the outcomes should be unaware of the group assignments.[4] This minimizes subjective bias in data collection and interpretation.
-
Control Groups: The inclusion of appropriate control groups is essential for isolating the effect of the treatment. Common control groups include:
-
Placebo Control: An inert substance that is indistinguishable from the active treatment.
-
Vehicle Control: The solution or medium used to deliver the active treatment, without the active ingredient.
-
Active Comparator: An established treatment against which the new therapeutic is being compared.
-
Experimental Workflow Diagram
The following diagram illustrates a robust workflow for a preclinical comparative study.
Caption: Workflow for a randomized controlled preclinical trial.
Part II: The Statistical Analysis Protocol
A predefined statistical analysis plan is a critical component of a well-designed study, ensuring that the methods are not chosen based on the observed data, which can introduce bias.[5][10]
Step 1: Data Preparation and Descriptive Statistics
Once data is collected, the first step is to ensure its quality and summarize the key features.
Protocol:
-
Data Cleaning: Check for and handle any errors, outliers, or missing data points. The strategy for handling missing data should be pre-specified.[11]
-
Descriptive Statistics: For each treatment group, calculate measures of central tendency (mean, median) and dispersion (standard deviation, standard error of the mean).
-
Data Tabulation: Organize the descriptive statistics into a clear table for easy comparison.
| Treatment Group | N | Mean Response (units) | Standard Deviation (SD) | Standard Error of Mean (SEM) |
| Vehicle Control | 10 | 15.2 | 3.1 | 0.98 |
| Novel Drug (Low Dose) | 10 | 12.5 | 2.8 | 0.89 |
| Novel Drug (High Dose) | 10 | 9.8 | 2.5 | 0.79 |
| Active Comparator | 10 | 10.1 | 2.6 | 0.82 |
Table 1: Example of descriptive statistics for a preclinical study with four treatment groups.
Step 2: Checking Statistical Assumptions
Key Assumptions for Parametric Tests:
-
Normality: The data within each group should be approximately normally distributed.
-
Homogeneity of Variances: The variance of the data should be similar across all treatment groups.
-
Independence: The observations should be independent of each other.
Protocol for Assumption Checking:
-
Normality Tests: Utilize tests like the Shapiro-Wilk test to statistically assess normality.
-
Homogeneity of Variance Tests: Employ tests such as Levene's test to check for equal variances.
Step 3: Choosing the Right Statistical Test
The choice of statistical test depends on the experimental design (number of groups, paired vs. unpaired data) and whether the data meets the assumptions for parametric tests.[12][16][17][18]
Decision Tree for Test Selection:
Caption: Decision tree for selecting an appropriate statistical test.
-
For Comparing Two Groups:
-
For Comparing More Than Two Groups:
Step 4: Interpretation of Results
The output of a statistical test is typically a p-value .
-
P-value: The probability of observing the collected data, or something more extreme, if there were truly no difference between the groups (i.e., the null hypothesis is true).[8][9] A small p-value (typically < 0.05) suggests that the observed difference is unlikely to be due to chance alone.
However, a p-value alone is not sufficient.[8][28][29] It is crucial to also consider:
-
Effect Size: This quantifies the magnitude of the difference between groups.[28][29] A small p-value could be associated with a small, clinically irrelevant effect, especially in large studies.[8][28][30][31]
-
Confidence Intervals: This provides a range of plausible values for the true difference between the groups in the overall population.[28][29]
Data Presentation:
| Comparison | Test Used | p-value | Effect Size (Cohen's d) | 95% Confidence Interval of the Difference |
| Vehicle vs. High Dose | Independent t-test | 0.008 | 1.52 | [1.8, 8.9] |
| Vehicle vs. Active Comparator | Independent t-test | 0.012 | 1.41 | [1.5, 8.6] |
| High Dose vs. Active Comparator | Independent t-test | 0.785 | 0.15 | [-2.1, 2.7] |
Table 2: Example of statistical results presentation.
Part III: Adherence to Regulatory Standards
For drug development professionals, it is imperative that the statistical principles employed align with regulatory guidelines. Organizations such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidance on statistical principles for clinical trials, many of which are relevant to high-quality preclinical research.[5][11][32][33] Adhering to these standards from the preclinical stage can facilitate a smoother transition to clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. support.sas.com [support.sas.com]
- 6. physoc.org [physoc.org]
- 7. ppd.com [ppd.com]
- 8. P value interpretations and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining true difference between treatment groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the Content of Statistical Analysis Plans in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vistastatistics.com [vistastatistics.com]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. Parametric and Non-parametric tests for comparing two or more groups | Health Knowledge [healthknowledge.org.uk]
- 14. statisticssolutions.com [statisticssolutions.com]
- 15. Statistics in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Choose the Right Statistical Test | Types and Examples [enago.com]
- 17. researchgate.net [researchgate.net]
- 18. How to choose the right statistical test? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.addgene.org [blog.addgene.org]
- 20. ncss.com [ncss.com]
- 21. Analysis of variance (ANOVA) comparing means of more than two groups - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. medium.com [medium.com]
- 24. statistics-info.com [statistics-info.com]
- 25. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 26. medium.com [medium.com]
- 27. Nonparametric statistical tests for the continuous data: the basic concept and the practical use - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Interpreting P Values in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 30. ebm.bmj.com [ebm.bmj.com]
- 31. research.universityofgalway.ie [research.universityofgalway.ie]
- 32. List of Guidances for Statistics in Regulatory Affairs - Wikipedia [en.wikipedia.org]
- 33. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-nitrophenyl)piperazine Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like 1-(3-nitrophenyl)piperazine Hydrochloride (CAS No. 294210-79-0) is foundational to scientific progress.[1][2] This compound, a key intermediate in organic synthesis, requires meticulous handling not only during its application but, just as critically, through its entire lifecycle to the point of disposal.[2] Adherence to stringent disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and our collective professional responsibility.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The procedures outlined here are designed to ensure personal safety and environmental compliance, building a culture of trust and expertise in chemical handling.
Hazard Profile & Essential Risk Assessment
A thorough understanding of a chemical's hazard profile is the logical starting point for developing safe disposal procedures. This compound is a hazardous substance, and its risk profile is derived from the synergistic properties of its nitrophenyl and piperazine components.[2][3]
The presence of the nitrophenyl group suggests a potential for explosive decomposition under specific conditions, such as heating under confinement.[4][5][6] The piperazine moiety is known to cause skin and eye irritation, and related compounds can act as sensitizers.[7][8] The hydrochloride salt will contribute to acidic and corrosive properties in aqueous environments.
Key hazard statements for this and structurally similar compounds are summarized below.
| Hazard Statement | Description | Source(s) |
| H228 | Flammable solid. | [4] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3][4] |
| H315 | Causes skin irritation. | [3][4][9] |
| H319 | Causes serious eye irritation. | [3][4][9] |
| H335 | May cause respiratory irritation. | [3][9] |
Given these hazards, all handling and disposal operations must be preceded by a formal risk assessment conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The equipment specified below provides a necessary barrier against the identified chemical hazards.
| Protection Type | Specification | Rationale & Use Case |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and harmful absorption.[4][7] Inspect gloves before each use. |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against dust particles and accidental splashes. A full face shield is required if there is a significant risk of splashing.[4][7] |
| Respiratory Protection | NIOSH-approved dust respirator or handling within a certified chemical fume hood. | Prevents inhalation of the harmful powder.[4][7] All respirator users must be properly fit-tested and trained as per OSHA standards.[10] |
| Body Protection | Lab coat; additional protective clothing as needed. | Protects skin and personal clothing from contamination.[4][7] |
Standard Operating Procedure for Disposal
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12][13]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container.[7] The label must clearly read "Hazardous Waste" and include the full chemical name: "this compound".
-
Collect Waste: Carefully transfer all waste materials containing this chemical into the designated container. This includes residual powder, contaminated weighing papers, pipette tips, and any other contaminated disposables.[7]
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong bases or strong oxidizing agents.[5][14]
-
Secure Storage: Keep the hazardous waste container tightly sealed and store it in a cool, dry, and well-ventilated area, away from heat or ignition sources, pending pickup by your institution's EHS or a licensed waste contractor.[7][9][15]
Step 2: Decontamination of Reusable Equipment
-
Initial Rinse: Thoroughly rinse any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical with an appropriate solvent, such as ethanol or isopropanol.[7] Perform this rinse in a chemical fume hood.
-
Collect Rinsate: The initial solvent rinse (rinsate) must be collected and disposed of as hazardous waste in your designated container.
-
Secondary Wash: After the solvent rinse, wash the equipment with soap and water.[7]
-
Contaminated Clothing: Any lab coats or other clothing that become contaminated should be removed immediately and laundered separately before reuse.[4] Heavily contaminated items may need to be disposed of as hazardous waste.
Step 3: Final Disposal Pathway
The recommended and most environmentally sound disposal method for this compound is high-temperature incineration .[4][6]
-
Methodology: The waste should be handled by a licensed hazardous waste disposal facility. The typical process involves dissolving or mixing the material with a combustible solvent, followed by controlled burning in a chemical incinerator equipped with an afterburner and scrubber system.[4][16] This ensures the complete destruction of the compound and the scrubbing of harmful combustion byproducts like nitrogen oxides (NOx).[6]
-
Regulatory Compliance: Always consult your local, state, and federal regulations, as well as your institution's EHS office, to ensure full compliance.[4][13] Chemical waste generators are responsible for the correct classification and disposal of their waste.[13][17]
Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform others in the vicinity.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[4][15]
-
Don PPE: Before approaching the spill, put on the full required PPE, including a dust respirator, gloves, safety goggles, and a lab coat.[7]
-
Containment: Prevent the spill from spreading. Cover any nearby drains.[18]
-
Collection: Gently cover the spill with an inert, absorbent material such as sand, vermiculite, or dry earth.[7][19] Using spark-proof tools, carefully sweep the material into a suitable, sealable container designated for hazardous waste.[4][5] Avoid creating dust.[4]
-
Decontamination and Disposal: Clean the spill area thoroughly as described in the decontamination section above.[7] Seal and label the container with the collected waste and dispose of it through your institution's hazardous waste program.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that the lifecycle of this compound is managed responsibly from acquisition to final disposal.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. ashp.org [ashp.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.es [fishersci.es]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
